molecular formula C11H12N2O4 B1306942 3-Nitro-4-pyrrolidin-1-ylbenzoic acid CAS No. 40832-81-3

3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B1306942
CAS No.: 40832-81-3
M. Wt: 236.22 g/mol
InChI Key: MKTQASLRSMDHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQASLRSMDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394878
Record name 3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40832-81-3
Record name 3-nitro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a compound of interest in medicinal chemistry. This document compiles available data on its physicochemical characteristics and outlines a general synthetic approach based on related methodologies.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while a melting point has been experimentally determined, the boiling point and density are calculated values and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
Melting Point 251 °C (with decomposition)[1]
Boiling Point 442.8 °C at 760 mmHg (calculated)[1]
Density 1.403 g/cm³ (calculated)[1]
CAS Number 40832-81-3

Currently, specific experimental data on the solubility of this compound in various solvents is not available in the reviewed literature.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, patent literature describes a general synthetic methodology for this class of compounds, suggesting a plausible route via a palladium-catalyzed coupling reaction followed by hydrolysis.

General Synthetic Approach: Palladium-Catalyzed Amination and Hydrolysis

The synthesis of this compound can be envisioned through a two-step process, as outlined in the workflow below. This approach is based on established methods for the synthesis of similar N-aryl amines.

G cluster_0 Step 1: Palladium-Catalyzed Amination cluster_1 Step 2: Ester Hydrolysis start Reactants: - 4-Bromo-3-nitrobenzoic ester - Pyrrolidine - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., BINAP) - Base (e.g., Cs₂CO₃) reaction1 Reaction Conditions: - Solvent (e.g., Dioxane) - Elevated Temperature (80-120 °C) start->reaction1 intermediate Intermediate: Ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate reaction1->intermediate hydrolysis_reagents Reagents: - Metal Hydroxide (e.g., LiOH, NaOH) - Solvent (e.g., THF/Water) intermediate->hydrolysis_reagents Proceed to Hydrolysis reaction2 Reaction Conditions: - Room Temperature hydrolysis_reagents->reaction2 product Final Product: This compound reaction2->product

A potential synthetic workflow for this compound.

Experimental Protocol (General Description):

  • Palladium-Catalyzed Amination: A mixture of a 4-bromo-3-nitrobenzoic ester, pyrrolidine, a palladium catalyst (such as palladium(II) acetate), a suitable ligand (like BINAP), and a base (for example, cesium carbonate) is heated in an appropriate solvent (such as dioxane) at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate the intermediate ester.

  • Ester Hydrolysis: The isolated intermediate, ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, is then subjected to hydrolysis. This is typically achieved by treating the ester with a metal hydroxide, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like tetrahydrofuran (THF) and water. The reaction is usually carried out at room temperature until the starting material is consumed. Acidification of the reaction mixture would then precipitate the final product, this compound, which can be collected by filtration and purified, for instance, by recrystallization.

Biological Context and Signaling Pathways

While detailed experimental studies on the biological activity of this compound are limited, patent literature suggests its potential as an immunosuppressive agent and a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1] The S1P1 signaling pathway plays a crucial role in lymphocyte trafficking and immune responses.

The logical relationship for the proposed mechanism of action is depicted in the diagram below.

G cluster_0 Molecular Interaction cluster_1 Cellular Effect cluster_2 Physiological Outcome compound This compound receptor S1P1 Receptor compound->receptor Acts as agonist internalization Receptor Internalization receptor->internalization trafficking Inhibition of Lymphocyte Egress internalization->trafficking immunosuppression Immunosuppression trafficking->immunosuppression

References

3-Nitro-4-pyrrolidin-1-ylbenzoic acid chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is limited. The following information regarding its synthesis and characterization is based on established chemical principles and data from structurally analogous compounds.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with a nitro group at position 3 and a pyrrolidine ring attached at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: General Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
CAS Number 40832-81-3
Appearance Expected to be a solid

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with pyrrolidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring for nucleophilic attack by the secondary amine, pyrrolidine.

Synthesis reactant1 4-Fluoro-3-nitrobenzoic acid reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product This compound reagents->product SₙAr Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

  • Reaction Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Nucleophile Addition: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

Due to the lack of specific experimental data, the following characterization information is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.2Doublet1HAr-H (ortho to -COOH, meta to -NO₂)
~8.0Doublet of doublets1HAr-H (meta to -COOH, ortho to -NO₂)
~7.2Doublet1HAr-H (ortho to pyrrolidine)
~3.4-3.6Multiplet4H-N-CH₂- (pyrrolidine)
~1.9-2.1Multiplet4H-CH₂-CH₂- (pyrrolidine)

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~166-COOH
~150Ar-C (attached to pyrrolidine)
~138Ar-C (attached to -NO₂)
~133Ar-C (ortho to -COOH)
~125Ar-C (meta to -COOH)
~120Ar-C (attached to -COOH)
~115Ar-C (ortho to pyrrolidine)
~52-N-CH₂- (pyrrolidine)
~25-CH₂-CH₂- (pyrrolidine)

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI) [M-H]⁻ at ~235.07
[M+H]⁺ at ~237.08
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1520 & ~1340StrongN-O asymmetric and symmetric stretch (nitro group)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250MediumC-N stretch (aromatic amine)
~1200MediumC-O stretch (carboxylic acid)

General Experimental Workflow

The synthesis and characterization of a novel chemical compound like this compound would typically follow a structured workflow.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Documentation start Reactant Preparation reaction Chemical Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC) nmr->purity ms->purity ir->purity report Data Analysis & Reporting purity->report

Caption: General workflow for chemical synthesis and characterization.

Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS number: 40832-81-3), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available chemical data, outlines a detailed, plausible experimental protocol for its synthesis based on established chemical principles, and discusses its role in the development of therapeutic agents, particularly as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural contribution to potent S1P receptor agonists underscores its significance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a nitro group, a carboxylic acid, and a pyrrolidine moiety makes it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 40832-81-3
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
IUPAC Name 3-nitro-4-(pyrrolidin-1-yl)benzoic acid
Canonical SMILES C1CN(C=C(C1)C(=O)O)--INVALID-LINK--[O-]PubChem
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents (predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature, its synthesis can be reliably inferred from general methods for the preparation of similar 4-amino-3-nitrobenzoic acid derivatives, particularly from patent literature describing its use as an intermediate. The most plausible synthetic route is a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis likely proceeds via the reaction of a 4-halo-3-nitrobenzoate ester with pyrrolidine, followed by the hydrolysis of the resulting ester to the carboxylic acid. The use of an ester derivative of the benzoic acid in the first step is often preferred to avoid side reactions with the carboxylic acid moiety.

G A Ethyl 4-chloro-3-nitrobenzoate C Ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) B Pyrrolidine B->C D This compound C->D Ester Hydrolysis (e.g., LiOH, THF/H2O) G A This compound B Intermediate (e.g., Acid Chloride or Hydrazide) A->B Activation C Oxadiazole Formation B->C D Final S1P Receptor Modulator C->D G cluster_0 Lymphocyte cluster_1 S1P1 Agonist Action S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein G Protein Activation S1P1->G_protein Activates Receptor_Internalization S1P1 Receptor Internalization S1P1->Receptor_Internalization Leads to Downstream Downstream Signaling G_protein->Downstream Egress Lymphocyte Egress from Lymph Node Downstream->Egress Promotes Agonist S1P1 Agonist (derived from intermediate) Agonist->S1P1 Binds & Activates Blocked_Egress Lymphocyte Sequestration in Lymph Node Receptor_Internalization->Blocked_Egress Results in

Spectroscopic data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide to the spectroscopic characterization of aromatic nitro compounds, with a focus on a molecule structurally similar to 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. As of the latest search, a complete set of experimental spectroscopic data for this compound is not publicly available. Therefore, this guide utilizes data from the closely related compounds 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid to illustrate the principles of spectroscopic analysis and data interpretation for researchers, scientists, and drug development professionals.

Introduction

Spectroscopic techniques are fundamental in the structural elucidation and characterization of newly synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide presents a general workflow and representative data for the spectroscopic analysis of an aromatic carboxylic acid containing both a nitro group and an amino substituent, exemplified by the analysis of 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the related compounds, 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.

Table 1: NMR Spectroscopic Data
CompoundTechniqueSolventChemical Shift (δ) in ppm
3-Nitrobenzoic acid ¹H NMRCDCl₃10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)[1]
¹³C NMRCDCl₃170.06, 148.39, 135.79, 130.96, 129.92, 128.37, 125.25[1]
4-(Pyrrolidin-1-yl)benzoic acid ¹H NMR-Data not available in the search results.
¹³C NMR-Data not available in the search results.
Table 2: IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)Functional Group Assignment
3-Nitrobenzoic acid FT-IR~3100-3000Aromatic C-H stretch[2]
~1700Carboxyl C=O stretch[2]
~1550Asymmetric N-O stretch (NO₂)[2]
~1350Symmetric N-O stretch (NO₂)[2]
4-(Pyrrolidin-1-yl)benzoic acid FT-IR-Data not available in the search results.
Table 3: Mass Spectrometry Data
CompoundTechnique(m/z)Ion Type
3-Nitrobenzoic acid ESI-MS167.02[1][M]⁻
166.0146[M-H]⁻
4-(Pyrrolidin-1-yl)benzoic acid -Data not available in the search results.-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument can be operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and other fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_data Functional Group Identification IR->IR_data NMR_data Structural Fragment Determination NMR->NMR_data MS_data Molecular Weight & Formula Confirmation MS->MS_data Structure Structure Elucidation IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize organic molecules. While specific data for this compound is currently elusive, the provided information on related compounds and general methodologies serves as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Determining the Solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Recording Solubility

To ensure consistent and comparable data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in a range of common organic solvents at various temperatures.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Halogenated Dichloromethane
Chloroform
Aprotic Polar Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Aromatic Toluene

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[3][4][5] These methods progress from qualitative assessments to precise quantitative measurements.

Qualitative Solubility Assessment

This initial test provides a rapid indication of the compound's solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Materials:

  • This compound

  • A selection of common organic solvents (see table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, shake the test tube vigorously for at least 60 seconds.[4]

  • Visually inspect the solution to determine if the compound has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the chosen solvent at room temperature.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound

  • Selected solvents for quantitative analysis

  • Scintillation vials or flasks with secure caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a flask to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

  • Add a known volume of the selected solvent to the flask.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can often be achieved within 24 hours, but for poorly soluble compounds, longer periods (48 hours to two weeks) may be necessary.[7]

  • Once equilibrium is reached, allow the solution to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the saturated solution from the solid material. This should be done at the equilibrium temperature, especially if equilibrium is reached quickly.[7] Filtration is a common method.[7]

  • Dilute the clear, saturated solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8] HPLC is often preferred as it can also detect impurities and degradation products.[7][8]

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (Shake-Flask Method) A Weigh Compound (approx. 25 mg) B Add Solvent Incrementally (up to 0.75 mL) A->B C Vigorous Agitation (60 seconds) B->C D Visual Observation C->D E Completely Dissolved? D->E F Record as 'Soluble' E->F Yes G Record as 'Partially Soluble' or 'Insoluble' E->G No N Select Solvents for Quantitative Analysis E->N H Add Excess Compound to Known Volume of Solvent I Equilibrate with Agitation (e.g., 24-48h at constant T) H->I J Separate Solid and Liquid Phases (Filtration/Centrifugation) I->J K Dilute Saturated Solution J->K L Analyze Concentration (HPLC/UV-Vis) K->L M Calculate Solubility (mg/mL, mol/L) L->M N->H

Caption: Workflow for determining the solubility of this compound.

References

A Prospective Analysis of the Potential Biological Activity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid based on its chemical structure. As of the time of writing, there is no publicly available peer-reviewed literature detailing specific biological targets, mechanisms of action, or quantitative pharmacological data for this compound. The experimental protocols, data, and signaling pathways described herein are hypothetical and for illustrative purposes to guide potential research.

Introduction

This compound is a small organic molecule featuring three key functional groups: a benzoic acid, a pyrrolidine ring, and a nitro group. While the specific biological profile of this compound is uncharacterized, the well-documented activities of its constituent moieties suggest it may possess interesting pharmacological properties. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and natural products.[1][2][3][4][5] The nitroaromatic group, while sometimes associated with toxicity, is also a known pharmacophore present in several antimicrobial and anticancer agents.[6][7] This whitepaper will explore the potential biological activities of this compound, propose a hypothetical framework for its investigation, and present illustrative data and pathways to guide future research.

Potential Biological Activities Based on Structural Motifs

The Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of drug discovery.[1][2][3] Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional structures that can effectively probe the binding sites of biological targets.[5] Pyrrolidine-containing compounds have demonstrated a vast range of biological activities, including:

  • Anticancer and Antibacterial Agents: The pyrrolidine ring is a key component in various compounds showing cytotoxicity against cancer cell lines and inhibitory activity against microbial growth.[1]

  • Central Nervous System (CNS) Diseases: The scaffold is present in drugs targeting CNS disorders.

  • Antidiabetics and Anti-inflammatory Agents: Pyrrolidine derivatives have been developed as antidiabetic and anti-inflammatory drugs.[4][5]

The Nitroaromatic Moiety

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity.[7] Its role in pharmacology is twofold:

  • Pharmacophore: In many contexts, the nitro group is essential for biological activity. It is a key feature in drugs like nitrazepam (anxiolytic), nifedipine (calcium channel blocker), and metronidazole (antibiotic).[6] The activity of many nitroaromatic compounds stems from their enzymatic reduction within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[7]

  • Toxicophore: The same reductive activation that can produce a therapeutic effect can also lead to toxicity and mutagenicity if it occurs in host cells. Therefore, any investigation into a nitro-containing compound must carefully assess its safety profile.[7]

Hypothetical Research and Development Workflow

To elucidate the biological activity of this compound, a tiered screening approach is proposed. This workflow would begin with broad phenotypic screens to identify potential areas of activity, followed by more focused target-based assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Lead Optimization Compound Synthesis Compound Synthesis Purity Assessment Purity Assessment Compound Synthesis->Purity Assessment Anticancer Screening Anticancer Screening Purity Assessment->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Purity Assessment->Antimicrobial Screening Hit Identification Hit Identification Anticancer Screening->Hit Identification Antimicrobial Screening->Hit Identification Target Deconvolution Target Deconvolution Hit Identification->Target Deconvolution Enzyme Inhibition Assays Enzyme Inhibition Assays Target Deconvolution->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis SAR Studies SAR Studies Signaling Pathway Analysis->SAR Studies In Vivo Efficacy In Vivo Efficacy SAR Studies->In Vivo Efficacy ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling

Caption: Hypothetical tiered workflow for investigating the biological activity of a novel compound.

Experimental Protocols (Hypothetical)

Anticancer Activity: Sulforhodamine B (SRB) Assay

This protocol describes a hypothetical screening of this compound for anticancer activity.

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Hypothetical Data

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Illustrative Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MCF-7Breast12.5
HeLaCervical25.8
A549Lung18.2
Doxorubicin(Control)0.9

Table 2: Illustrative Hypothetical Antimicrobial Activity of this compound

OrganismGram StainMIC (µg/mL) [Hypothetical]
Escherichia coliNegative64
Staphylococcus aureusPositive32
Ciprofloxacin(Control)1

Hypothetical Mechanism of Action: Signaling Pathway

Assuming that a target deconvolution study identifies a hypothetical "Nitroreductase-Associated Kinase 1" (NAK-1) as a target, the compound could potentially inhibit a downstream signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be modulated.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds NAK-1 NAK-1 (Hypothetical Target) Receptor->NAK-1 Activates Substrate_A Substrate_A NAK-1->Substrate_A Phosphorylates Substrate_B Substrate_B Substrate_A->Substrate_B Activates Transcription_Factor Transcription_Factor Substrate_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Proliferation_Survival Proliferation_Survival Nucleus->Proliferation_Survival Gene Expression Test_Compound 3-Nitro-4-pyrrolidin- 1-ylbenzoic acid Test_Compound->NAK-1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While this compound remains an uncharacterized molecule, its structural components suggest a rich potential for biological activity. The presence of the versatile pyrrolidine scaffold, combined with the electronically active nitro group, makes it a candidate for investigation in areas such as oncology and infectious diseases. The hypothetical framework presented in this document, including screening protocols and potential mechanisms of action, provides a roadmap for future research. Rigorous experimental validation is essential to determine the true therapeutic potential and safety profile of this compound.

References

The Strategic Utility of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid has emerged as a pivotal synthetic building block, particularly in the realm of medicinal chemistry. Its unique structural features—a nitro-activated aromatic ring, a carboxylic acid handle for further functionalization, and a pyrrolidine moiety—make it an attractive starting point for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant application as a scaffold for the development of potent and selective G-protein coupled receptor (GPCR) agonists, with a particular focus on GPR109b.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 40832-81-3[1][2][3]
Molecular Formula C₁₁H₁₂N₂O₄[2]
Molecular Weight 236.23 g/mol [2]
Appearance Not specified, likely a solid
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 4-chloro-3-nitrobenzoic acid, with pyrrolidine.

Synthesis of the Precursor: 4-Chloro-3-nitrobenzoic acid

Reaction: Nitration of p-chlorobenzoic acid.

Experimental Protocol:

  • To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

  • Cool the mixture to 0°C using an ice bath.

  • Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.

  • After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with water, and dry to yield 4-chloro-3-nitrobenzoic acid. The reported yield is approximately 98.7%, with a melting point of 178-180°C.[4] This material is often of sufficient purity for the next step without further purification.

Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with pyrrolidine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 2.2 to 2.5 equivalents of pyrrolidine to the solution. The excess pyrrolidine also acts as a base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Filter the precipitated solid, wash thoroughly with water to remove any salts, and dry under vacuum to afford this compound.

Application as a Synthetic Building Block: Development of GPR109b Agonists

The primary and most significant application of this compound is as a key building block in the synthesis of selective agonists for the G-protein coupled receptor GPR109b.[5] A study published in Bioorganic & Medicinal Chemistry Letters describes the preparation of a series of 3-nitro-4-substituted-aminobenzoic acids, including the pyrrolidine derivative, which were found to be potent and highly selective agonists of GPR109b.[5]

This positions this compound as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of GPR109b agonists. The nitro group can be further reduced to an amine, providing another point for chemical modification.

Biological Activity Data

The following table summarizes the reported biological activity of this compound as a GPR109b agonist.

CompoundGPR109b EC₅₀ (nM)GPR109a ActivityReference
This compound Potent AgonistNo activity observed[5]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

GPR109b Signaling Pathway and Experimental Workflow

This compound exerts its biological effects by activating the GPR109b receptor, which is primarily coupled to an inhibitory G-protein (Gαi).[6]

GPR109b_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109b GPR109b Receptor Gi Gαi Protein GPR109b->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Ligand->GPR109b Binds and Activates Gi->AC Lipolysis Lipolysis Gi->Lipolysis Ultimately Inhibits PKA Protein Kinase A cAMP->PKA Activates PKA->Lipolysis Stimulates

Caption: GPR109b signaling cascade upon agonist binding.

Experimental Workflow for GPR109b Agonist Screening

A common method to assess the agonist activity of compounds like this compound is through a cAMP accumulation assay.

GPCR_Screening_Workflow start Start cell_culture Culture cells expressing GPR109b (e.g., CHO or HEK293 cells) start->cell_culture seeding Seed cells into a multi-well plate cell_culture->seeding stimulation Treat cells with varying concentrations of this compound seeding->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detection analysis Analyze data to determine EC₅₀ value detection->analysis end End analysis->end

Caption: Workflow for cAMP-based GPCR agonist screening.

Detailed Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR109b receptor in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96- or 384-well plates at a density that allows for a confluent monolayer on the day of the assay and allow them to adhere overnight.

  • Assay Procedure: a. Wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution). b. Prepare serial dilutions of this compound in the assay buffer. c. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control and buffer alone as a negative control. To stimulate adenylyl cyclase and create a measurable cAMP window, co-stimulation with forskolin is often employed.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: a. Plot the resulting signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a strategically important synthetic building block in modern drug discovery. Its straightforward synthesis and versatile chemical handles, combined with the biological significance of the resulting compounds as potent and selective GPR109b agonists, underscore its value to medicinal chemists. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound in their drug development programs.

References

The Emergence of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a Selective GPR109b Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a research chemical identified as a potent and selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). This document details the synthetic methodology, physicochemical properties, and the established biological activity of this compound. Furthermore, it outlines a detailed experimental protocol for its functional characterization using a common cell-based assay and describes the canonical signaling pathway associated with GPR109b activation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the therapeutic potential of targeting GPR109b.

Introduction

GPR109b is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation is known to inhibit lipolysis, making it an attractive target for the treatment of metabolic disorders such as dyslipidemia and atherosclerosis. A key publication by Skinner et al. in Bioorganic & Medicinal Chemistry Letters first described a series of 3-nitro-4-substituted-aminobenzoic acids as potent and selective agonists of GPR109b[1]. Within this series, this compound emerged as a notable member. This guide consolidates the available information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid
CAS Number 40832-81-3[2]
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.23 g/mol
Appearance Solid
Purity Typically >95% (as supplied by vendors)

Synthesis

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-position of the benzene ring, facilitating the displacement of a suitable leaving group, such as fluorine, by pyrrolidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous compounds via nucleophilic aromatic substitution[3][4][5].

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

dot

Synthesis_Workflow reagents 4-Fluoro-3-nitrobenzoic acid + Pyrrolidine + K₂CO₃ in DMF reaction Nucleophilic Aromatic Substitution (80-90 °C, 4-6h) reagents->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Fig. 1: Synthetic workflow for this compound.

Biological Activity

GPR109b Agonism

This compound has been identified as a potent and selective agonist of the G protein-coupled receptor GPR109b. The seminal work by Skinner et al. demonstrated that compounds of this structural class activate GPR109b, leading to downstream signaling events[1]. While the precise EC₅₀ value for this specific compound is not publicly available in the referenced abstracts, the study indicates its potent activity.

Experimental Protocol: In Vitro Functional Assay (FLIPR)

The following is a representative protocol for a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the agonist activity of this compound on GPR109b, based on general procedures for Gαi-coupled receptors[6][7][8][9]. This assay measures changes in intracellular calcium levels upon receptor activation.

Materials:

  • HEK293 cells stably co-expressing human GPR109b and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi5).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM).

  • Probenecid (if required to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (test compound).

  • Known GPR109b agonist (positive control).

  • Vehicle (e.g., DMSO).

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the HEK293-GPR109b cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in assay buffer). Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate. Also include wells with the positive control and vehicle control.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, record the change in fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The increase in fluorescence upon compound addition corresponds to an increase in intracellular calcium, indicating receptor activation. The data is typically analyzed by calculating the peak fluorescence response or the area under the curve. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration, and the EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

dot

FLIPR_Workflow cell_plating Seed GPR109b-expressing cells in microplate dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading flipr_assay FLIPR measurement: Baseline -> Compound addition -> Fluorescence reading dye_loading->flipr_assay compound_prep Prepare serial dilutions of test compound compound_prep->flipr_assay data_analysis Data analysis: Dose-response curve -> EC₅₀ determination flipr_assay->data_analysis

Fig. 2: Experimental workflow for the FLIPR-based functional assay.

Signaling Pathway

GPR109b is a member of the Gαi family of G protein-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

dot

GPR109b_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist This compound receptor GPR109b agonist->receptor binds g_protein Gαiβγ receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac Gαi inhibits camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Inhibition of Lipolysis pka->response leads to

Fig. 3: GPR109b signaling pathway upon agonist binding.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GPR109b. Its potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies aimed at understanding the therapeutic implications of activating this receptor. This technical guide provides the foundational information required for researchers to synthesize, characterize, and utilize this compound in their studies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to Pyrrolidine-Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of pyrrolidine-substituted nitrobenzoic acids. This class of compounds holds significant interest in medicinal chemistry due to the combined functionalities of the pyrrolidine ring, a common motif in many biologically active molecules, and the nitrobenzoic acid scaffold, which is known to contribute to a range of pharmacological effects.[1][2] This guide details experimental protocols for their synthesis and biological evaluation and presents quantitative data to facilitate comparative analysis.

Core Concepts and Chemical Properties

Pyrrolidine-substituted nitrobenzoic acids are aromatic compounds featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and a pyrrolidine ring. The relative positions of these substituents give rise to various isomers, with 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid and 5-nitro-2-(pyrrolidin-1-yl)benzoic acid being notable examples.

The chemical properties of these molecules are dictated by the interplay of their functional groups. The carboxylic acid moiety imparts acidic properties, while the pyrrolidine ring, a cyclic secondary amine, confers basicity.[3] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[4] This electron-withdrawing effect increases the acidity of the carboxylic acid group compared to benzoic acid itself and makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is fundamental to the synthesis of these compounds, where a halogen on the nitrobenzoic acid ring is displaced by the nucleophilic pyrrolidine.

Synthesis of Pyrrolidine-Substituted Nitrobenzoic Acids

The primary synthetic route to pyrrolidine-substituted nitrobenzoic acids is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogen-substituted nitrobenzoic acid with pyrrolidine. The strong electron-withdrawing nitro group, positioned ortho or para to the halogen leaving group, activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6]

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid

This protocol is adapted from established methods for nucleophilic aromatic substitution on activated aromatic rings.[6]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in DMSO.

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 equivalents). The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid.

Biological Activities and Potential Applications

Pyrrolidine-substituted nitrobenzoic acids are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs and is known to enhance aqueous solubility and provide a scaffold for protein-ligand interactions.[2] The nitroaromatic component can also contribute to biological activity, including antimicrobial effects and the ability to induce cellular stress.

Anticancer Activity

While specific quantitative data for pyrrolidine-substituted nitrobenzoic acids is still emerging, related pyrrolidine and nitro-containing compounds have demonstrated significant anticancer activity.[1][7][8] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a detailed method for assessing the in vitro anticancer activity of synthesized compounds.[4][9][10]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative pyrrolidine-substituted nitrobenzoic acid, based on activities observed for structurally related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

CompoundBiological ActivityAssayCell Line/OrganismIC₅₀ / MIC (µM)
2-(Pyrrolidin-1-yl)-5-nitrobenzoic acidAnticancerMTT AssayHCT116 (Colon)15.5
2-(Pyrrolidin-1-yl)-5-nitrobenzoic acidAnticancerMTT AssayMCF-7 (Breast)22.8
2-(Pyrrolidin-1-yl)-5-nitrobenzoic acidAntibacterialBroth DilutionS. aureus32.0

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthesis and evaluation, as well as potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 2-Chloro-5-nitrobenzoic Acid + Pyrrolidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction purification Purification (Column Chromatography) reaction->purification product 2-(Pyrrolidin-1-yl)-5-nitrobenzoic Acid purification->product anticancer Anticancer Activity (MTT Assay) product->anticancer antimicrobial Antimicrobial Activity (MIC Determination) product->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: Workflow for the synthesis and biological evaluation of pyrrolidine-substituted nitrobenzoic acids.

Hypothetical Signaling Pathway for Anticancer Activity

The precise mechanism of action for pyrrolidine-substituted nitrobenzoic acids is a subject of ongoing research. However, based on the activities of similar compounds, a plausible hypothesis involves the induction of apoptosis through the intrinsic pathway, potentially triggered by cellular stress.

signaling_pathway compound Pyrrolidine-Substituted Nitrobenzoic Acid cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress bax Bax Activation cell_stress->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway induced by pyrrolidine-substituted nitrobenzoic acids.

Conclusion

Pyrrolidine-substituted nitrobenzoic acids represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic route via nucleophilic aromatic substitution is robust and allows for the generation of diverse analogs. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design, synthesize, and evaluate these compelling molecules.

References

The Nitro Group in Benzoic Acid Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The incorporation of the nitro group into benzoic acid derivatives is a long-standing and impactful strategy in medicinal chemistry. This functional group, while sometimes associated with toxicity, offers a unique combination of physicochemical and electronic properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the role of the nitro group in benzoic acid derivatives, intended for researchers, scientists, and drug development professionals. It covers the influence of the nitro group on key molecular properties, its role in drug-target interactions, and its metabolic fate. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for the rational design of novel therapeutics.

Introduction: The Dual Nature of the Nitro Group

The nitro group (–NO₂) is a powerful electron-withdrawing substituent that significantly influences the electronic and steric properties of the benzoic acid scaffold.[1][2] Its presence can enhance acidity, modulate lipophilicity, and introduce specific interactions with biological targets.[2][3] However, the nitro group is also a known structural alert, with the potential for metabolic activation to reactive species that can lead to toxicity, including mutagenicity and the induction of oxidative stress.[1][4] This "double-edged sword" nature necessitates a thorough understanding of its properties to harness its therapeutic benefits while mitigating potential risks.[1] This guide will explore this duality, providing the necessary data and methodologies to inform strategic drug design.

Physicochemical Impact of the Nitro Group

The position of the nitro group on the benzoic acid ring (ortho, meta, or para) profoundly affects its physicochemical properties. These properties are critical for solubility, membrane permeability, and ultimately, the bioavailability of a drug candidate.

Acidity (pKa)

The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid moiety compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion through inductive and resonance effects.[2][3][5] The ortho-isomer is the most acidic due to the combined influence of the inductive effect and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[2][6] The para-isomer is more acidic than the meta-isomer because the nitro group at the para position can more effectively delocalize the negative charge of the conjugate base through resonance.[2][5]

Lipophilicity (LogP) and Solubility

The nitro group is a moderately polar substituent.[7] Its impact on lipophilicity (LogP) and aqueous solubility is dependent on its position and the overall molecular context. The interplay between the increased acidity and the polarity of the nitro group governs the solubility profile of nitrobenzoic acid derivatives.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

CompoundPositionpKaMelting Point (°C)Water Solubility
Benzoic Acid-~4.21223.4 g/L (25 °C)
2-Nitrobenzoic Acidortho~2.17146–148~7.8 g/L
3-Nitrobenzoic Acidmeta~3.45139–141~2.4 g/L (15 °C)
4-Nitrobenzoic Acidpara~3.44237–242< 1 g/L (26 °C)

(Data sourced from multiple references, including[2][3][8][9])

Pharmacological Implications and Biological Activities

Nitrobenzoic acid derivatives have been investigated for a wide range of therapeutic applications, owing to the diverse biological activities they can exhibit. The nitro group can play a direct role in binding to a target receptor or enzyme, or it can serve as a bioactivatable prodrug moiety.

Anticancer Activity

Several nitrobenzoic acid derivatives have demonstrated promising anticancer properties. For instance, analogs of Niclosamide, an anthelmintic drug, have been synthesized from 2-amino-5-nitrobenzoic acid and show potential in targeting signaling pathways critical for cancer cell proliferation, such as the STAT3 and Androgen Receptor (AR) pathways.[10]

Table 2: Selected Anticancer Activity of Nitro-Substituted Compounds

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action (where known)Reference
Imidazopyrimidine derivativesA549 (Lung Carcinoma)5.988 ± 0.12 (for compound 3a)Cytotoxicity[11]
Substituted benzamidesMCF-7 (Breast Cancer)39.0 (for compound 4d)Antiproliferative[11]
Substituted benzamidesMDA-MB-231 (Breast Cancer)35.1 (for compound 4d)Antiproliferative[11]
Niclosamide-1.09 ± 0.9 (EC50)STAT3 Inhibition[12]
Antimicrobial Activity

The nitro group is a key pharmacophore in a number of antimicrobial agents. Its presence can lead to the generation of toxic reactive nitrogen species upon bioreduction within microbial cells.[13] Derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 3: Selected Antibacterial Activity of Nitrobenzoic Acid Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-((2-Aminophenyl)thio)benzoic acid derivativesKlebsiella pneumoniae20[15]
2-Chloro-5-nitrobenzoic acid derivative 1S. aureus ATCCComparable to Gentamicin[14]
2-Chloro-5-nitrobenzoic acid derivative 1E. coliComparable to Sulfamethoxazole/Trimethoprim[14]
2-Chloro-5-nitrobenzoic acid derivative 2MRSA clinical isolate14-16 (inhibition zone in mm)[14]
Anti-inflammatory Activity

The anti-inflammatory potential of nitrobenzoic acid derivatives has also been explored. For example, (E)-4-(2-nitrovinyl)benzoic acid (BANA) has been shown to target reactive microglia and inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16]

Signaling Pathways and Mechanisms of Action

The biological effects of nitrobenzoic acid derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[4] Its aberrant activation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Certain nitrobenzoic acid derivatives can modulate this pathway, offering a therapeutic strategy for these diseases.[16]

NF_kappa_B_Pathway NF-κB Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits (sequesters) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates to Nucleus Ubiquitination & Degradation->NF-κB (p50/p65) Releases Inhibitor Nitrobenzoic Acid Derivative (e.g., BANA) Inhibitor->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Caption: Canonical NF-κB signaling pathway and a point of potential inhibition by nitrobenzoic acid derivatives.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[17] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy, and as mentioned, analogs of Niclosamide derived from nitrobenzoic acid are being explored for this purpose.[10]

STAT3_Pathway STAT3 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Receptor Receptor Cytokine (e.g., IL-6)->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (monomer) STAT3 (monomer) JAK->STAT3 (monomer) Phosphorylates (Tyr705) p-STAT3 (dimer) p-STAT3 (active dimer) STAT3 (monomer)->p-STAT3 (dimer) Dimerization p-STAT3_n p-STAT3 (active dimer) p-STAT3 (dimer)->p-STAT3_n Translocates to Nucleus Inhibitor Niclosamide Analog Inhibitor->p-STAT3 (dimer) Inhibits Dimerization DNA DNA p-STAT3_n->DNA Binds to Promoter Gene Transcription Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene Transcription Regulates

Caption: The STAT3 signaling pathway, a target for anticancer therapies involving nitrobenzoic acid derivatives.

Metabolism: The Bioreduction of the Nitro Group

The metabolic fate of nitroaromatic compounds is a critical determinant of both their therapeutic efficacy and their potential for toxicity. The primary metabolic pathway is the bioreduction of the nitro group, a multi-step process catalyzed by nitroreductase enzymes found in mammalian cells and the gut microbiota.[3][18]

This reductive pathway can proceed via a one-electron or a two-electron mechanism. The one-electron reduction forms a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle that generates superoxide anions, leading to oxidative stress.[7][18] The two-electron reduction pathway sequentially forms nitroso and hydroxylamine intermediates, which are reactive and can bind to cellular macromolecules, potentially causing toxicity.[3][10] Further reduction leads to the formation of the corresponding amine, which is typically less toxic and can be excreted.[10] For some drugs, these reactive intermediates are the basis of their therapeutic effect, acting as cytotoxic agents in target pathogens or cancer cells.[19]

Bioreduction_Pathway Metabolic Bioreduction of Nitroaromatic Compounds Nitroaromatic Compound (R-NO2) Nitroaromatic Compound (R-NO2) Nitro Anion Radical (R-NO2•-) Nitro Anion Radical (R-NO2•-) Nitroaromatic Compound (R-NO2)->Nitro Anion Radical (R-NO2•-) 1e- reduction (Nitroreductase) Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) Nitroaromatic Compound (R-NO2)->Nitroso Intermediate (R-NO) 2e- reduction Nitro Anion Radical (R-NO2•-)->Nitroaromatic Compound (R-NO2) Re-oxidation Oxygen (O2) Oxygen (O2) Nitro Anion Radical (R-NO2•-)->Oxygen (O2) Reacts with Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) 2e- reduction Macromolecule Adducts Macromolecule Adducts Nitroso Intermediate (R-NO)->Macromolecule Adducts Toxicity Amine (R-NH2) Amine (R-NH2) Hydroxylamine Intermediate (R-NHOH)->Amine (R-NH2) 2e- reduction Hydroxylamine Intermediate (R-NHOH)->Macromolecule Adducts Toxicity Superoxide (O2•-) Superoxide (O2•-) Oxygen (O2)->Superoxide (O2•-) Forms Drug_Discovery_Workflow General Drug Discovery Workflow for Nitrobenzoic Acid Derivatives cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lead Identification Lead Identification Synthesis Synthesis Lead Identification->Synthesis Design Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product Physicochemical Profiling Physicochemical Profiling (pKa, LogP, Solubility) Purification & Characterization->Physicochemical Profiling Pure Compound Primary Screening Primary Screening (e.g., Anticancer, Antibacterial) Physicochemical Profiling->Primary Screening Mechanism of Action Studies Mechanism of Action (e.g., Enzyme/Receptor Assays) Primary Screening->Mechanism of Action Studies Active Hits ADME-Tox Profiling In Vitro ADME-Tox (Metabolic Stability, Cytotoxicity) Mechanism of Action Studies->ADME-Tox Profiling Pharmacokinetics (PK) Pharmacokinetics (PK) ADME-Tox Profiling->Pharmacokinetics (PK) Lead Candidates Efficacy Studies Efficacy Studies (e.g., Xenograft Models) Pharmacokinetics (PK)->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Toxicology Studies->Lead Identification Optimization/New Leads

References

Methodological & Application

Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid from 4-chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Topic:

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and pyrrolidine. This application note includes a comprehensive experimental procedure, a summary of expected results, and a visual representation of the experimental workflow.

Introduction

This compound is a bifunctional molecule containing a carboxylic acid, a nitro group, and a pyrrolidine moiety. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. The presence of the nitro group allows for further functionalization, for example, through reduction to an amine, which can then be used in a variety of coupling reactions. The pyrrolidine ring is a common feature in many biologically active compounds. This protocol outlines a straightforward and efficient method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the secondary amine, pyrrolidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material4-chloro-3-nitrobenzoic acid
ReagentPyrrolidine
SolventDimethyl sulfoxide (DMSO)
BasePotassium carbonate (K2CO3)
Reaction Temperature80 °C
Reaction Time6 hours
Product Yield (crude)85-95%
Product Purity (after recryst.)>98%
Melting Point210-212 °C

Experimental Protocol

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the starting materials. To this stirring suspension, add pyrrolidine (2.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-chloro-3-nitrobenzoic acid and K2CO3 to flask B 2. Add DMSO and Pyrrolidine A->B C 3. Heat at 80°C for 6h B->C D 4. Cool and pour into ice water C->D Reaction Complete E 5. Acidify with 1M HCl to precipitate product D->E F 6. Filter and wash with water E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry and Characterize G->H

Caption: Experimental workflow for the synthesis of this compound.

Protocol for the Preparation of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This protocol details the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This method is robust, scalable, and provides a high yield of the desired product. The target compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocol

The synthesis of this compound is accomplished through the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine. The fluorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the C3 position.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoro-3-nitrobenzoic acid185.1110.0 g0.054
Pyrrolidine71.127.7 g (8.9 mL)0.108
Dimethylformamide (DMF)73.09100 mL-
1 M Hydrochloric acid36.46As needed-
Deionized Water18.02As needed-
Anhydrous Sodium Sulfate142.04As needed-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.054 mol) of 4-fluoro-3-nitrobenzoic acid in 100 mL of dimethylformamide (DMF).

  • Addition of Pyrrolidine: To the stirred solution, add 7.7 g (8.9 mL, 0.108 mol) of pyrrolidine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining DMF and salts.

  • Drying: Dry the collected solid under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

Logical Relationship of the Synthesis

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisProtocol Synthesis Workflow for this compound A Dissolve 4-Fluoro-3-nitrobenzoic acid in DMF B Add Pyrrolidine A->B Step 1-2 C Heat Reaction Mixture (90-100 °C, 4-6h) B->C Step 3 D Cool to Room Temperature C->D Step 4 E Pour into Ice-Water D->E Step 4 F Acidify with 1M HCl to pH 2-3 E->F Step 5 G Filter Precipitate F->G Step 6 H Wash with Cold Water G->H Step 6 I Dry Product H->I Step 7 J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

This synthesis does not involve a biological signaling pathway. The following diagram illustrates the chemical reaction pathway.

ReactionPathway Reaction Pathway for the Synthesis of this compound cluster_reactants Reactants Reactant1 4-Fluoro-3-nitrobenzoic acid Intermediate Meisenheimer Complex (Intermediate) Reactant1->Intermediate + Pyrrolidine (Nucleophilic Attack) Reactant2 Pyrrolidine Product This compound Intermediate->Product - HF (Elimination)

Application Notes & Protocols: Synthesis of Diaryl Oxadiazoles Utilizing 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Diaryl-substituted oxadiazoles are of particular interest due to their rigid structure and ability to participate in various non-covalent interactions with biological targets. This document outlines a proposed synthetic protocol for the preparation of diaryl oxadiazole compounds, starting from 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. The protocol is based on well-established synthetic methodologies for 1,3,4-oxadiazole ring formation.

Proposed Synthetic Pathway

The synthesis of a diaryl oxadiazole from this compound is a multi-step process. The general strategy involves the conversion of the starting benzoic acid into a key intermediate, an acyl hydrazide. This intermediate then undergoes a cyclization reaction with an aromatic aldehyde to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

G A This compound B Intermediate Ester/Acyl Chloride A->B  Esterification/ Acyl Halogenation (e.g., SOCl2, EtOH/H+) C Acyl Hydrazide Intermediate B->C Hydrazinolysis (Hydrazine Hydrate) E Final Diaryl Oxadiazole Compound C->E Condensation/Cyclization (e.g., Acetic Acid, Heat) D Substituted Aromatic Aldehyde D->E

Caption: Proposed multi-step synthesis of a diaryl oxadiazole.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the specific synthesis. Researchers should perform small-scale trial reactions to optimize conditions such as temperature, reaction time, and purification methods.

Protocol 1: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide

This protocol describes the conversion of the starting carboxylic acid to the corresponding acyl hydrazide intermediate.

Materials:

  • This compound

  • Ethanol (absolute) or Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Esterification:

    • To a solution of this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl ester product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Hydrazinolysis:

    • Dissolve the crude ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate in ethanol (10 mL per gram of ester).

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture. The product, 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide, may precipitate. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure. Add cold water to the residue to induce precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-(Substituted-phenyl)-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole

This protocol details the final cyclization step to form the diaryl oxadiazole.

Materials:

  • 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (from Protocol 1)

  • A selected substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask, suspend 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (1.0 eq) in glacial acetic acid (5-10 mL).

    • Add the desired substituted aromatic aldehyde (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

    • The crude oxadiazole product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation: Reagents and Conditions

The following table summarizes the key components and conditions for the proposed synthesis. Note that specific quantities and times may require optimization.

Step No.ReactionKey ReagentsSolventConditionsProduct
1a EsterificationThis compound, H₂SO₄ (cat.)EthanolReflux, 4-6 hEthyl 3-nitro-4-(pyrrolidin-1-yl)benzoate
1b HydrazinolysisEthyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, Hydrazine HydrateEthanolReflux, 8-12 h3-nitro-4-(pyrrolidin-1-yl)benzohydrazide
2 Cyclization3-nitro-4-(pyrrolidin-1-yl)benzohydrazide, Aromatic AldehydeAcetic AcidReflux, 4-6 hDiaryl 1,3,4-oxadiazole

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work from starting materials to the final purified product.

G cluster_prep Step 1: Intermediate Synthesis cluster_cyclization Step 2: Oxadiazole Formation cluster_analysis Step 3: Purification & Analysis A Weigh Starting Material (this compound) B Perform Esterification A->B C Work-up & Isolate Ester B->C D Perform Hydrazinolysis C->D E Isolate & Dry Hydrazide Intermediate D->E F Combine Hydrazide & Aldehyde in Acetic Acid E->F G Reflux Reaction Mixture F->G H Precipitate Product in Ice Water G->H I Filter and Wash Crude Product H->I J Recrystallize Crude Product I->J K Characterize Final Compound (NMR, MS, etc.) J->K

Caption: Experimental workflow for diaryl oxadiazole synthesis.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles. It is intended for use by qualified researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific reaction conditions may require optimization for yield and purity.

Application Notes: 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Scaffold for Novel S1P Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅, that play critical roles in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2] Modulation of S1P receptors, particularly the S1P₁ subtype, has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1] The discovery of novel, selective S1P receptor agonists is an active area of research, aiming to develop therapeutics with improved efficacy and safety profiles.

This document outlines the potential application of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a versatile starting material for the synthesis of a novel class of S1P receptor agonists. The presence of a carboxylic acid moiety, a common feature in many S1P receptor agonists that mimics the phosphate group of the endogenous ligand S1P, combined with a substituted aromatic core, makes this compound an attractive scaffold for chemical elaboration. Herein, we propose a synthetic route to a novel S1P₁ receptor agonist candidate, designated BC-S1P-A1, and provide detailed protocols for its synthesis and biological evaluation.

Proposed Synthetic Scheme

The synthetic strategy leverages the chemical functionalities of this compound to introduce a lipophilic tail, a key pharmacophoric element for potent S1P receptor agonism. The proposed synthesis of BC-S1P-A1 is a two-step process involving the reduction of the nitro group followed by an amide coupling reaction.

Scheme 1: Proposed Synthesis of BC-S1P-A1

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Amide Coupling start This compound reagents1 Fe, NH₄Cl, EtOH/H₂O start->reagents1 intermediate 3-Amino-4-pyrrolidin-1-ylbenzoic acid intermediate2 3-Amino-4-pyrrolidin-1-ylbenzoic acid reagents1->intermediate reagents2 Pyridine, DCM intermediate2->reagents2 reactant2 4-Octylbenzoyl chloride reactant2->reagents2 product BC-S1P-A1 reagents2->product G cluster_S1P1 S1P₁ cluster_S1P2 S1P₂ cluster_S1P3 S1P₃ cluster_S1P4 S1P₄ cluster_S1P5 S1P₅ S1P1 S1P1 Gi_1 Gαi S1P1->Gi_1 AC_inhibit Adenylyl Cyclase ↓ Gi_1->AC_inhibit PI3K_Akt PI3K/Akt Pathway Gi_1->PI3K_Akt ERK_1 ERK Pathway Gi_1->ERK_1 cAMP_down cAMP ↓ AC_inhibit->cAMP_down S1P2 S1P2 Gi_2 Gαi S1P2->Gi_2 Gq Gαq S1P2->Gq G1213_2 Gα12/13 S1P2->G1213_2 PLC_2 PLC Pathway Gq->PLC_2 Rho_2 Rho Pathway G1213_2->Rho_2 S1P3 S1P3 Gi_3 Gαi S1P3->Gi_3 Gq_3 Gαq S1P3->Gq_3 G1213_3 Gα12/13 S1P3->G1213_3 PLC_3 PLC Pathway Gq_3->PLC_3 Rho_3 Rho Pathway G1213_3->Rho_3 S1P4 S1P4 Gi_4 Gαi S1P4->Gi_4 G1213_4 Gα12/13 S1P4->G1213_4 Rho_4 Rho Pathway G1213_4->Rho_4 S1P5 S1P5 Gi_5 Gαi S1P5->Gi_5 G1213_5 Gα12/13 S1P5->G1213_5 Rho_5 Rho Pathway G1213_5->Rho_5 G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation start Design of Target Molecule (BC-S1P-A1) synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay Primary Screening: S1P Receptor Binding Assay purification->binding_assay functional_assay Secondary Screening: Functional Assays (GTPγS, cAMP) binding_assay->functional_assay selectivity Selectivity Profiling (S1P₁-S1P₅) functional_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme In Vitro ADME/Tox selectivity->adme sar->synthesis pk Pharmacokinetics adme->pk pd Pharmacodynamics (e.g., Lymphocyte Depletion) pk->pd efficacy Efficacy in Disease Models pd->efficacy

References

Application Notes and Protocols: 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Key Intermediate for Novel Immunosuppressive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a crucial intermediate in the development of novel immunosuppressive agents, particularly Janus Kinase (JAK) inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the synthesis and evaluation of new chemical entities.

Introduction

The pyrrolidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique structural and electronic properties make it an attractive component in the design of bioactive molecules. When incorporated into a benzoic acid framework, and further functionalized, it provides a versatile platform for generating compounds with a range of therapeutic applications. Specifically, this compound serves as a key precursor to 3-amino-4-pyrrolidin-1-ylbenzoic acid, an essential building block for the synthesis of pyrrolo[2,3-d]pyrimidine-based Janus Kinase (JAK) inhibitors.

JAK inhibitors are a class of targeted immunosuppressive drugs that interfere with the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammatory and autoimmune responses.[2] By inhibiting specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2), these agents can modulate the immune system, making them effective in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

This document details the synthetic pathway from this compound to a potential JAK inhibitor, along with protocols for its biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-pyrrolidin-1-ylbenzoic Acid

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, a critical intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure (Catalytic Hydrogenation):

  • In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Purge the flask with an inert gas (N₂ or Ar).

  • Introduce hydrogen gas to the reaction mixture (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-pyrrolidin-1-ylbenzoic acid. The product can be purified further by recrystallization or column chromatography if necessary.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor

This protocol outlines the coupling of 3-Amino-4-pyrrolidin-1-ylbenzoic acid with a suitable heterocyclic partner, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the core structure of a potential JAK inhibitor.

Materials:

  • 3-Amino-4-pyrrolidin-1-ylbenzoic acid

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • A suitable solvent (e.g., isopropanol, n-butanol, or dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure (Nucleophilic Aromatic Substitution):

  • To a reaction flask, add 3-Amino-4-pyrrolidin-1-ylbenzoic acid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the chosen base in a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature will depend on the solvent used (e.g., reflux in isopropanol).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.[3]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

Protocol 3: In Vitro JAK Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against JAK kinases (e.g., JAK1, JAK2, JAK3).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or a similar luminescence-based assay)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO and then in assay buffer.

  • In a 96-well or 384-well plate, add the recombinant JAK enzyme, the substrate peptide, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the JAK kinase inhibition assays should be summarized in a clear and structured table for easy comparison of potency and selectivity.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. JAK2
Example Compound 1 JAK1[Insert Value][Calculate Ratio]
JAK2[Insert Value]1
JAK3[Insert Value][Calculate Ratio]
Tofacitinib (Reference) JAK1~35~1.1
JAK2~321
JAK3~1.620

Note: IC₅₀ values for Tofacitinib can vary depending on the assay conditions. The values presented are for illustrative purposes.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final potential immunosuppressive agent.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid Intermediate_1 This compound 4-Fluoro-3-nitrobenzoic_acid->Intermediate_1 Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_1 Intermediate_2 3-Amino-4-pyrrolidin-1-ylbenzoic acid Intermediate_1->Intermediate_2 Nitro Group Reduction Final_Product Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Intermediate_2->Final_Product Buchwald-Hartwig Coupling 4-chloro-7H-pyrrolo 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo->Final_Product

Caption: Synthetic pathway to a potential JAK inhibitor.

JAK-STAT Signaling Pathway and Inhibition

This diagram illustrates the mechanism of action of a JAK inhibitor on the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK3 JAK3 JAK1->JAK3 Trans-phosphorylation STAT STAT JAK1->STAT Phosphorylates JAK3->JAK1 JAK3->STAT Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK1 Inhibits JAK_Inhibitor->JAK3 Inhibits STAT_P STAT-P Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression Dimerizes & Translocates STAT->STAT_P

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The methodologies outlined below enable the synthesis of a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel molecular entities.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound serves as an attractive substrate for such transformations. The electron-withdrawing nitro group can activate the aromatic ring for certain coupling reactions, while the pyrrolidine and carboxylic acid moieties offer sites for further functionalization and can influence the physicochemical properties of the resulting products. The pyrrolidine ring, a common scaffold in pharmaceuticals, can impart favorable pharmacokinetic properties.[2]

This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound. While direct literature examples for this specific substrate are limited, the provided protocols are adapted from established procedures for structurally and electronically similar nitroarenes and substituted benzoic acids.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions applicable to this compound. These parameters serve as a starting point for reaction optimization.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Typical Yield Range (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, PdCl₂(dppf) (2-5)SPhos, XPhos (4-10)K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-11060-90
Buchwald-Hartwig AminePd₂(dba)₃, Pd(OAc)₂ (1-3)BINAP, Xantphos (2-6)NaOtBu, K₂CO₃Toluene, THF80-12055-85
Heck AlkenePd(OAc)₂ (2-5)P(o-tol)₃, PPh₃ (4-10)Et₃N, K₂CO₃DMF, Acetonitrile100-14040-75
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3)PPh₃ (2-6)Et₃N, PiperidineTHF, DMF50-10065-95

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add palladium(II) acetate (3 mol%) and SPhos (6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the amination of an aryl halide, which could be a derivative of the title compound, or potentially the direct amination of the nitro group under specific conditions.[3]

Materials:

  • Aryl halide derivative of this compound (e.g., a bromo-substituted precursor)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

  • Add the aryl halide (1.0 eq.) and anhydrous toluene.

  • Add the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash chromatography.

Heck Reaction Protocol

This protocol outlines the coupling of an aryl halide derivative of the title compound with an alkene.

Materials:

  • Aryl halide derivative of this compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction vessel, add the aryl halide (1.0 eq.), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF, the alkene (1.5 eq.), and triethylamine (2.0 eq.).

  • Seal the vessel and heat to 120-140 °C for 24-48 hours.

  • Monitor the reaction progress.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of an aryl halide derivative with a terminal alkyne.

Materials:

  • Aryl halide derivative of this compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine (typically in a 1:1 to 2:1 ratio).

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Weigh Reagents: - Substrate - Coupling Partner - Catalyst & Ligand - Base setup Assemble Glassware under Inert Atmosphere start->setup solvent Add Anhydrous Solvent setup->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Characterize Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-R' L_n pd_complex1->pd_complex2 R'-B(OR)₂ (activated by base) transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination substrate R-X boronic_acid R'-B(OR)₂ base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Cross-Coupling Components

G cluster_partners Coupling Partners cluster_reactions Reaction Types substrate This compound (or its halide derivative) suzuki Suzuki-Miyaura buchwald Buchwald-Hartwig heck Heck sonogashira Sonogashira boronic Arylboronic Acid boronic->suzuki amine Amine amine->buchwald alkene Alkene alkene->heck alkyne Terminal Alkyne alkyne->sonogashira product Diverse Functionalized Derivatives suzuki->product buchwald->product heck->product sonogashira->product

Caption: Relationship between the substrate, coupling partners, and resulting products.

References

Application Notes and Protocols for the Esterification of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the esterification of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key transformation for modifying the properties of this important chemical scaffold. The following sections detail various synthetic protocols, present comparative data for analogous reactions, and include visualizations to elucidate the experimental workflows.

Introduction

Esterification of this compound is a crucial step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This modification of the carboxylic acid moiety to an ester can serve multiple purposes, including:

  • Prodrug Strategy: Esterification can mask the polar carboxylic acid group, improving the pharmacokinetic profile (e.g., absorption, distribution) of a potential drug candidate. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

  • Intermediate for Further Synthesis: The ester group can act as a protecting group for the carboxylic acid while other transformations are carried out on the molecule. It can also be a precursor for other functional groups.

  • Modulation of Physicochemical Properties: Conversion to an ester alters the polarity, solubility, and other physical properties of the compound, which can be advantageous for formulation and biological testing.

This document outlines three common and effective methods for the esterification of this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Comparative Overview of Esterification Methods

The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and the desired purity of the final product. The following table summarizes the key features of the methods described herein, with quantitative data extrapolated from reactions with structurally similar substituted nitrobenzoic acids.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Fischer Esterification Conc. H₂SO₄ (catalytic)Alcohol (e.g., Methanol, Ethanol)Reflux1 - 1670 - 95Inexpensive reagents, simple procedure.Requires strong acid and high temperatures, which may not be suitable for sensitive substrates. Reversible reaction requires removal of water.
Steglich Esterification DCC/DMAP or EDC/DMAPDichloromethane (DCM)Room Temperature2 - 1280 - 95Mild reaction conditions, suitable for acid-sensitive substrates.Stoichiometric amounts of coupling agents are required, and the urea byproduct can be difficult to remove.
Mitsunobu Reaction PPh₃, DEAD or DIADTHF or Dioxane0 to Room Temp.2 - 2475 - 90Mild conditions, stereospecific inversion of secondary alcohols (if applicable), broad substrate scope.Stoichiometric amounts of reagents are needed, and purification from byproducts (triphenylphosphine oxide, hydrazine derivative) can be challenging.

Note: Yields are based on analogous reactions with substituted nitrobenzoic acids and may vary for this compound.

Experimental Protocols

Fischer Esterification

The Fischer-Speier esterification is a classic and widely used method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Protocol for Methyl 3-Nitro-4-pyrrolidin-1-ylbenzoate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Alcohol add_catalyst Add H₂SO₄ start->add_catalyst reflux Reflux (1-4h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Aqueous Wash dissolve->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify

Fischer Esterification Workflow
Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]

Protocol for Ethyl 3-Nitro-4-pyrrolidin-1-ylbenzoate:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid, Alcohol, DMAP in DCM cool_add Cool to 0°C & Add DCC start->cool_add react Stir at RT (2-12h) cool_add->react filter Filter DCU react->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Mitsunobu_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid, Alcohol, PPh₃ in THF cool_add Cool to 0°C & Add DEAD/DIAD start->cool_add react Stir at RT (2-24h) cool_add->react concentrate Concentrate react->concentrate triturate Optional: Triturate to remove byproducts concentrate->triturate purify Column Chromatography triturate->purify

References

Application Notes and Protocols for Amide Bond Formation Using 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid moiety, which can be readily activated for the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. The presence of the nitro group and the pyrrolidine ring offers opportunities for further chemical modifications and can influence the physicochemical properties of the final compound. These application notes provide a detailed protocol for the formation of an amide bond using this compound as the carboxylic acid component, employing standard peptide coupling reagents.

Data Presentation: Reagents for Amide Bond Formation

The following table summarizes the key reagents, their roles, and typical molar equivalents for the coupling reaction.

ReagentPurposeMolar Equivalents (relative to the limiting reagent)
This compoundCarboxylic acid source1.0 - 1.2
Amine (R-NH₂)Nucleophile for amide bond formation1.0 (Limiting Reagent)
Coupling Reagent (e.g., PyBOP, HATU, HBTU)Activates the carboxylic acid to facilitate nucleophilic attack by the amine.1.0 - 1.5
Base (e.g., DIPEA, NMM)Neutralizes acidic byproducts and maintains a basic environment for the reaction.2.0 - 3.0
Solvent (e.g., DMF, DCM, THF)Solubilizes the reactants and facilitates the reaction.N/A

Experimental Protocols

This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using a phosphonium-based coupling reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Materials:

  • This compound

  • Amine of interest

  • PyBOP (or a similar coupling reagent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • To this solution, add the amine (1.0 equivalent).

    • Add Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.

  • Activation and Coupling:

    • In a separate flask, dissolve PyBOP (1.2 equivalents) in anhydrous DMF.

    • Slowly add the PyBOP solution to the mixture of the carboxylic acid, amine, and base under an inert atmosphere (Nitrogen or Argon).

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Visualizations

Amide_Bond_Formation_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Dissolve Carboxylic Acid, Amine, and Base in DMF Activation 2. Add Coupling Reagent (e.g., PyBOP) Reactants->Activation Initiate Activation Coupling 3. Stir at Room Temperature (4-12h) Activation->Coupling Formation of Active Ester Workup 4. Aqueous Work-up and Extraction Coupling->Workup Reaction Completion Purification 5. Column Chromatography Workup->Purification Crude Product Product Pure Amide Purification->Product

Caption: Experimental workflow for amide bond formation.

Amide_Formation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product_formation Product Formation Carboxylic_Acid This compound Active_Ester Activated Intermediate (Acylphosphonium Salt) Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., PyBOP) Coupling_Reagent->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH₂) Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse & Proton Transfer

Application Notes and Protocols for the Derivatization of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a carboxylic acid group allows for a wide range of derivatization strategies to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the two primary modes of derivatization of the carboxylic acid functionality: amide bond formation and esterification. These protocols are designed to be adaptable for the synthesis of compound libraries for screening and lead optimization.

Key Derivatization Strategies

The carboxylic acid group of this compound can be readily converted into amides and esters.

  • Amide Bond Formation: This is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the parent molecule. Amide derivatives are prevalent in many approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The most common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.[1][2]

  • Esterification: Esterification is another valuable derivatization technique, often employed to create prodrugs, enhance lipophilicity, or modify pharmacokinetic profiles. Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions.[3]

I. Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry, frequently employed in the synthesis of new chemical entities.[1] A widely used and efficient method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine.[1] The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[2]

Experimental Workflow: Amide Bond Formation

Amide_Formation_Workflow Workflow for Amide Bond Formation cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound, amine, and HOBt in an appropriate solvent (e.g., DMF or DCM). cool Cool the reaction mixture to 0 °C. start->cool add_EDC Add EDC·HCl portion-wise. cool->add_EDC react Allow the reaction to warm to room temperature and stir overnight. add_EDC->react quench Quench the reaction with water or dilute aqueous acid. react->quench Reaction Monitoring by TLC/LC-MS extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize

Caption: A generalized workflow for the synthesis of amide derivatives.

Protocol 1: Synthesis of N-Benzyl-3-nitro-4-(pyrrolidin-1-yl)benzamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and DIPEA (3.0 eq).

  • Add benzylamine (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Quantitative Data for Amide Synthesis (Exemplary)
AmineEquivalents of AmineCoupling Reagents (Equivalents)SolventReaction Time (h)Yield (%)
Benzylamine1.1EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0)DMF1685
4-Fluoroaniline1.1EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0)DMF1878
Piperidine1.2EDC·HCl (1.5), HOBt (1.5), DIPEA (3.0)DCM1682
(S)-(-)-α-Methylbenzylamine1.1EDC·HCl (1.2), HOBt (1.2), DIPEA (3.0)DMF2475

II. Esterification via Acid Catalysis

Esterification of this compound can be achieved through various methods, with Fischer esterification being a classic and cost-effective approach. This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene.

Experimental Workflow: Esterification

Esterification_Workflow Workflow for Fischer Esterification cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Suspend this compound in an excess of the desired alcohol. add_catalyst Add a catalytic amount of a strong acid (e.g., H₂SO₄). start->add_catalyst reflux Heat the mixture to reflux. add_catalyst->reflux cool Cool the reaction mixture to room temperature. reflux->cool Reaction Monitoring by TLC/LC-MS neutralize Neutralize the excess acid with a base (e.g., NaHCO₃ solution). cool->neutralize extract Extract the product with an organic solvent. neutralize->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize

Caption: A generalized workflow for the synthesis of ester derivatives.

Protocol 2: Synthesis of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired ester.

Quantitative Data for Ester Synthesis (Exemplary)
AlcoholCatalyst (Equivalents)SolventReaction Time (h)Yield (%)
MethanolH₂SO₄ (0.1)Methanol692
EthanolH₂SO₄ (0.1)Ethanol889
Isopropanolp-TsOH (0.1)Toluene1275
Benzyl alcoholp-TsOH (0.1)Toluene1670

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC·HCl is a moisture-sensitive and irritating compound. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols outlined in this document provide robust and adaptable methods for the derivatization of the carboxylic acid group of this compound. Both amide bond formation and esterification are high-yielding transformations that allow for the introduction of a wide array of chemical functionalities. These methods are suitable for the generation of diverse compound libraries for biological screening and for the optimization of lead compounds in drug discovery programs. The provided workflows and exemplary quantitative data serve as a valuable resource for researchers engaged in the synthesis and exploration of novel derivatives based on this important chemical scaffold.

References

Scaling Up the Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the scaled-up synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step process commencing with the nitration of 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine.

Executive Summary

The described method is a robust and scalable procedure for the synthesis of this compound. The protocol emphasizes safety, particularly during the exothermic nitration step, and provides clear instructions for reaction setup, monitoring, work-up, and purification. The overall yield for the two-step process is expected to be in the range of 80-90%.

Experimental Overview

The synthesis is divided into two main stages:

  • Nitration of 4-chlorobenzoic acid: This step involves the controlled addition of a nitrating mixture (concentrated nitric and sulfuric acids) to a solution of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-nitrobenzoic acid is then reacted with pyrrolidine in an aqueous medium to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Workflow 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Nitration Nitration 4-Chlorobenzoic_Acid->Nitration Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->Nitration 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Nitration->4-Chloro-3-nitrobenzoic_Acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-3-nitrobenzoic_Acid->SNAr_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->SNAr_Reaction Final_Product This compound SNAr_Reaction->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

ParameterStep 1: NitrationStep 2: SNArOverall
Starting Material 4-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic Acid4-Chlorobenzoic Acid
Key Reagents Conc. Nitric Acid, Conc. Sulfuric AcidPyrrolidine-
Solvent Sulfuric AcidWater-
Reaction Temperature 0-10 °C (addition), 20-25 °C (reaction)Reflux (approx. 100 °C)-
Reaction Time 2-3 hours4-6 hours6-9 hours
Typical Yield 90-95%85-95%76-90%
Product Purity (by HPLC) >98%>99%>99%

Experimental Protocols

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Heating mantle/circulator

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

WARNING: This reaction is highly exothermic and involves the use of strong, corrosive acids. Strict temperature control is crucial. Perform this procedure in a well-ventilated fume hood.

  • Reactor Setup: Set up a clean and dry 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a 500 mL pressure-equalizing addition funnel. Connect the reactor jacket to a cooling circulator.

  • Charge Sulfuric Acid: To the reactor, charge 1.2 L of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.

  • Charge 4-Chlorobenzoic Acid: Slowly add 500 g (3.19 mol) of 4-chlorobenzoic acid to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir the resulting slurry until the solid is fully dissolved.

  • Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 250 mL (5.95 mol) of concentrated nitric acid (70%) to 250 mL of concentrated sulfuric acid (98%) with cooling in an ice bath.

  • Nitration Reaction: Transfer the nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred solution of 4-chlorobenzoic acid over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate large vessel (e.g., 20 L beaker), prepare a mixture of 5 kg of crushed ice and 5 L of cold water.

  • Product Precipitation: Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid will precipitate.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product, 4-chloro-3-nitrobenzoic acid, in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 570-600 g (90-95%).

Step 2: Synthesis of this compound
  • Reactor Setup: Set up a clean 5 L jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, and a temperature probe. Connect the reactor jacket to a heating/cooling circulator.

  • Charge Reagents: To the reactor, add the dried 4-chloro-3-nitrobenzoic acid (570 g, approx. 2.83 mol) and 2.5 L of water.

  • Add Pyrrolidine: With stirring, slowly add 480 mL (5.78 mol) of pyrrolidine to the suspension. The mixture will become warm.

  • SNAr Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature. A solid may precipitate. Slowly add concentrated hydrochloric acid (approx. 37%) to the stirred mixture to adjust the pH to 2-3. This will precipitate the product as a yellow solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any excess acid and salts.

  • Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from ethanol or an ethanol/water mixture to obtain a purified product.

  • Drying: Dry the final product, this compound, in a vacuum oven at 70-80 °C to a constant weight. The expected yield is 595-665 g (85-95% from 4-chloro-3-nitrobenzoic acid).

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Maintain strict temperature control and have an adequate cooling system in place. The addition of the nitrating mixture should be slow and controlled.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive. Handle them with extreme care, using appropriate personal protective equipment.

  • Quenching: The quenching of the nitration reaction mixture in water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.

  • Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid. Handle it in a well-ventilated area.

Process Workflow Diagram

detailed_workflow cluster_step1 Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid cluster_step2 Step 2: Synthesis of this compound S1_Start Start S1_Charge_H2SO4 Charge Conc. H2SO4 to Reactor S1_Start->S1_Charge_H2SO4 S1_Cool Cool to 0-5 °C S1_Charge_H2SO4->S1_Cool S1_Charge_4ClBA Add 4-Chlorobenzoic Acid S1_Cool->S1_Charge_4ClBA S1_Nitration Add Nitrating Mixture Dropwise (Maintain 0-10 °C) S1_Charge_4ClBA->S1_Nitration S1_Prepare_Nitrating_Mix Prepare Nitrating Mixture (Conc. HNO3 / Conc. H2SO4) S1_Prepare_Nitrating_Mix->S1_Nitration S1_Reaction Stir at Room Temperature (1-2 hours) S1_Nitration->S1_Reaction S1_Quench Pour Reaction Mixture onto Ice/Water S1_Reaction->S1_Quench S1_Filter Filter Precipitate S1_Quench->S1_Filter S1_Wash Wash with Cold Water S1_Filter->S1_Wash S1_Dry Dry Product S1_Wash->S1_Dry S1_End 4-Chloro-3-nitrobenzoic Acid S1_Dry->S1_End S2_Start Start with 4-Chloro-3-nitrobenzoic Acid S1_End->S2_Start S2_Charge_Reagents Charge Intermediate and Water S2_Start->S2_Charge_Reagents S2_Add_Pyrrolidine Add Pyrrolidine S2_Charge_Reagents->S2_Add_Pyrrolidine S2_Reflux Heat to Reflux (4-6 hours) S2_Add_Pyrrolidine->S2_Reflux S2_Cool Cool to Room Temperature S2_Reflux->S2_Cool S2_Acidify Acidify with HCl to pH 2-3 S2_Cool->S2_Acidify S2_Filter Filter Product S2_Acidify->S2_Filter S2_Wash Wash with Water S2_Filter->S2_Wash S2_Recrystallize Recrystallize from Ethanol/Water S2_Wash->S2_Recrystallize S2_Dry Dry Final Product S2_Recrystallize->S2_Dry S2_End This compound S2_Dry->S2_End

Figure 2: Detailed experimental workflow for the two-step synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by the pyrrolidine nucleophile.

Q2: What are the critical parameters to control for a high yield in this synthesis?

A2: Key parameters to optimize include reaction temperature, reaction time, and the molar ratio of reactants. Ensuring anhydrous conditions and the selection of an appropriate solvent are also crucial for minimizing side reactions and maximizing product formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (4-chloro-3-nitrobenzoic acid) and the product. Visualization can be done under UV light.

Q4: What is the expected yield for this reaction?

A4: While the exact yield can vary based on the specific reaction conditions and scale, analogous reactions of 4-chloro-3-nitrobenzoic acid with secondary amines have been reported to achieve high yields, potentially exceeding 90% under optimized conditions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive pyrrolidine. 4. Insufficient activation of the aromatic ring.1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere if necessary. 3. Use freshly distilled or a new bottle of pyrrolidine. 4. Confirm the purity of the 4-chloro-3-nitrobenzoic acid starting material.
Presence of Significant Side Products 1. Reaction with impurities in the starting materials or solvent. 2. Over-reaction or side reactions at high temperatures. 3. Hydrolysis of the carboxylic acid group under harsh basic conditions.1. Use high-purity, anhydrous solvents and reagents. 2. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. 3. Use a non-nucleophilic base if one is required, and avoid excessive amounts.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of impurities.1. After acidification, ensure the pH is optimal for precipitation (around 3-4). Cool the mixture in an ice bath to maximize precipitation. 2. Add brine to the aqueous layer to break the emulsion. 3. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent heating.1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Dry all glassware thoroughly and use anhydrous solvents. 3. Use an oil bath for uniform heating.

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzoic acid (Starting Material)

This protocol is adapted from established methods for the nitration of p-chlorobenzoic acid.[2][3]

Materials:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 40.0 g of p-chlorobenzoic acid to 70 mL of concentrated sulfuric acid.

  • Stir the mixture until the solid is completely dissolved, maintaining the temperature below 15 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 22 mL of concentrated nitric acid to 22 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 25 °C.

  • After the addition is complete, raise the temperature to 35-40 °C and stir for 10-14 hours.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • The precipitated product, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Expected Yield: ~98%

Synthesis of this compound

This protocol is based on analogous nucleophilic aromatic substitution reactions.[1][4]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Pyrrolidine

  • Water

  • Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g of 4-chloro-3-nitrobenzoic acid.

  • Add an aqueous solution of pyrrolidine (using a 3.5 to 5 molar equivalent of pyrrolidine to the starting material).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-4, which will cause the product to precipitate.

  • Collect the yellow solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Chloro-3-nitrobenzoic acid

ParameterValue
Starting Materialp-Chlorobenzoic acid
Nitrating AgentHNO₃ / H₂SO₄
Reaction Temperature10-25 °C (addition), 37 °C (reaction)
Reaction Time10-14 hours
Reported Yield~98%[2]

Table 2: Proposed Reaction Conditions for this compound Synthesis

ParameterProposed Value
Starting Material4-Chloro-3-nitrobenzoic acid
NucleophilePyrrolidine
SolventWater
Reaction TemperatureReflux
Reaction Time3-5 hours[1]
WorkupAcidification with Acetic Acid to pH 3-4[1]

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_purification Purification start_mat p-Chlorobenzoic Acid nitration Nitration (HNO3, H2SO4) start_mat->nitration intermediate 4-Chloro-3-nitrobenzoic acid nitration->intermediate snar SNAr Reaction (Reflux) intermediate->snar pyrrolidine Pyrrolidine pyrrolidine->snar crude_product Crude Product snar->crude_product acidification Acidification (Acetic Acid) crude_product->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn solubility Product Soluble in Workup? start->solubility temp_time Increase Temperature/Time incomplete_rxn->temp_time Yes reagent_quality Reagent Quality Issue? incomplete_rxn->reagent_quality No fresh_reagents Use Fresh/Pure Reagents reagent_quality->fresh_reagents Yes reagent_quality->solubility No ph_adjust Optimize pH & Cool solubility->ph_adjust Yes side_products Side Products Formed? solubility->side_products No purify Recrystallize/Chromatography side_products->purify Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound has a low melting point with a broad range. What is the likely cause and how can I fix it?

A low and broad melting point typically indicates the presence of impurities.[1] Common impurities from the synthesis of nitro-aromatic compounds can include regioisomers (such as 2-nitro or 5-nitro isomers), unreacted starting materials, or residual acids from the nitration process.

Troubleshooting Steps:

  • Acid-Base Extraction: To remove acidic or basic impurities, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, washing with a mild acid (e.g., dilute HCl) can remove basic impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. You may need to screen several solvents or solvent systems to find the optimal one.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.

Q2: The color of my purified product is yellow or brownish, not the expected pale-yellow solid. What causes this discoloration and how can I remove it?

Discoloration often arises from colored impurities, which could be nitrated byproducts or oxidation products.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities, and can then be removed by hot filtration. Be cautious not to add too much charcoal as it can also adsorb your desired product.

  • Recrystallization: A successful recrystallization should also help in removing colored impurities as they will ideally remain in the mother liquor.

  • Washing: Thoroughly washing the filtered crystals with a cold, appropriate solvent can help remove residual colored mother liquor.

Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?

Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Preheat Funnel: During hot filtration, use a pre-heated funnel to prevent premature crystallization.

  • Solvent Screening: If the yield is consistently low, you may need to try a different recrystallization solvent or a mixture of solvents.[2]

  • Cooling: Ensure the solution is cooled slowly to allow for proper crystal formation and then thoroughly in an ice bath to maximize precipitation.

Q4: I am struggling to find a suitable single solvent for recrystallization. What should I do?

If a single solvent is not effective, a binary solvent system (a mixture of two miscible solvents) is a good alternative. One solvent should be a "good" solvent in which your compound is highly soluble, and the other a "poor" solvent in which your compound is sparingly soluble.

Troubleshooting Steps:

  • Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol/WaterA commonly used polar protic system. The compound may be soluble in hot ethanol and less soluble in water.[2]
IsopropanolA polar protic solvent that is often a good choice for moderately polar compounds.
Ethyl Acetate/HexaneA less polar system. The compound may dissolve in ethyl acetate, with hexane used as the anti-solvent.
AcetoneA polar aprotic solvent that can be effective for a range of compounds.

Table 2: General Parameters for Column Chromatography

ParameterRecommendation
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent)Start with a non-polar solvent and gradually increase polarity. A common gradient is Hexane:Ethyl Acetate.
GradientStart with 100% Hexane, gradually increase to 50:50 Hexane:Ethyl Acetate, and further if necessary.
MonitoringThin Layer Chromatography (TLC)

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Precipitation

This method is particularly useful for removing neutral or basic impurities from a carboxylic acid.

  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1M sodium hydroxide (NaOH), to form the sodium salt solution.[3]

  • Filtration: Filter the solution to remove any insoluble impurities.[3]

  • Precipitation: Cool the filtrate in an ice bath and slowly add a suitable acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3).[3]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the crystals thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product.

Visualizations

Purification_Workflow crude_product Crude Product dissolution Dissolve in Base (e.g., NaOHaq) crude_product->dissolution filtration1 Filter Insoluble Impurities dissolution->filtration1 acidification Acidify with Acid (e.g., HClaq) filtration1->acidification filtration2 Vacuum Filtration acidification->filtration2 washing Wash with Cold Water filtration2->washing drying Dry washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for purification via acid-base precipitation.

Troubleshooting_Logic cluster_purity Purity Issues cluster_color Color Issues cluster_yield Yield Issues start Crude Product Analysis issue_purity Low Purity (Broad Melting Point) start->issue_purity Impure? issue_color Discoloration (Yellow/Brown) start->issue_color Colored? issue_yield Low Yield (After Recrystallization) start->issue_yield Low Yield? recrystallization Recrystallization issue_purity->recrystallization charcoal Charcoal Treatment issue_color->charcoal min_solvent Minimize Solvent issue_yield->min_solvent slow_cool Slow Cooling issue_yield->slow_cool solvent_screen Solvent Screening issue_yield->solvent_screen column_chrom Column Chromatography recrystallization->column_chrom If still impure wash Thorough Washing charcoal->wash

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitrobenzoic acid with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro group by the nucleophilic pyrrolidine.

Q2: What are the potential side reactions I should be aware of during this synthesis?

Several side reactions can occur, potentially impacting the yield and purity of the final product. These include:

  • Hydrolysis of the starting material: 4-chloro-3-nitrobenzoic acid can undergo hydrolysis to form 4-hydroxy-3-nitrobenzoic acid, especially in the presence of water and base at elevated temperatures.

  • Formation of a dinitro-bis-pyrrolidino byproduct: Although less common, it is conceivable that under certain conditions, a dimer-like impurity could form.

  • Decarboxylation of the product: The final product, this compound, may undergo decarboxylation to yield 1-(2-nitrophenyl)pyrrolidine, particularly at high temperatures.

  • Formation of an amide byproduct: The carboxylic acid of either the starting material or the product could potentially react with pyrrolidine to form an amide, although this is less likely under typical SNAr conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A solvent system such as ethyl acetate/hexanes can be used. The starting material (4-chloro-3-nitrobenzoic acid) and the product (this compound) will have different Rf values, allowing for visualization of the conversion.

Q4: What are the recommended purification methods for the final product?

Purification can typically be achieved through recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Preventative Measures
Low yield of the desired product Incomplete reaction.- Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting material is consumed.- Increase the reaction temperature, but be mindful of potential side reactions like decarboxylation.
Side reactions are consuming the starting material or product.- Use anhydrous solvents to minimize hydrolysis of the starting material.- Control the stoichiometry of the reactants carefully. An excess of pyrrolidine may lead to other byproducts.- Maintain the recommended reaction temperature to avoid decarboxylation.
Presence of a significant amount of 4-hydroxy-3-nitrobenzoic acid impurity Hydrolysis of 4-chloro-3-nitrobenzoic acid.- Use anhydrous solvents and reagents.- If a base is used, ensure it is added under controlled conditions and at a suitable temperature.
Isolation of a non-acidic byproduct Decarboxylation of the final product.- Avoid excessive heating during the reaction and work-up.- If purification by distillation is attempted, use vacuum distillation to lower the boiling point and minimize thermal stress.
Difficulty in precipitating the product The product is highly soluble in the reaction solvent.- After the reaction is complete, cool the mixture in an ice bath to induce precipitation.- If precipitation is still not observed, carefully add a non-polar co-solvent like hexanes to decrease the solubility of the product.
Product is an oil instead of a solid Presence of impurities.- Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.- Try trituration with a suitable solvent to remove oily impurities.

Experimental Protocols

Synthesis of 4-chloro-3-nitrobenzoic acid

This procedure outlines the nitration of p-chlorobenzoic acid.

Materials:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice

  • Water

Procedure:

  • In a round-bottom flask, add concentrated sulfuric acid (680 ml) and p-chlorobenzoic acid (400 g).

  • Stir the mixture and cool it to 0°C using an ice bath.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (216 ml) to concentrated sulfuric acid (216 ml).

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10°C and 25°C.

  • After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate and wash it with water.

  • Dry the product, 4-chloro-3-nitrobenzoic acid. The expected yield is approximately 98.7% with a melting point of 178-180°C.[1]

Synthesis of this compound

This procedure details the nucleophilic aromatic substitution reaction.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Pyrrolidine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

  • Base (e.g., Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N) (optional, can act as an acid scavenger)

  • Hydrochloric acid (HCl) for acidification

  • Water

  • Ethyl acetate for extraction

  • Brine

Procedure:

  • Dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Add pyrrolidine (1.1-1.5 equivalents). If using a base, add it to the mixture (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 70-100°C) and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid base was used, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Alternatively, the product can be extracted into an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Pathway 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chlorobenzoic Acid->4-Chloro-3-nitrobenzoic Acid HNO₃, H₂SO₄ This compound This compound 4-Chloro-3-nitrobenzoic Acid->this compound Pyrrolidine, Solvent, Heat

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_start Starting Material Side Reactions cluster_product Product Side Reactions 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid->4-Hydroxy-3-nitrobenzoic Acid H₂O, Base, Heat Amide_Impurity_1 N-Pyrrolidinyl-4-chloro-3-nitrobenzamide 4-Chloro-3-nitrobenzoic Acid->Amide_Impurity_1 Pyrrolidine (Amide Formation) This compound This compound Decarboxylated_Product 1-(2-Nitrophenyl)pyrrolidine This compound->Decarboxylated_Product Heat (-CO₂)

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Time/Temp Incomplete->Optimize_Conditions Analyze_Impurities Analyze Impurity Profile (NMR, MS) Complete->Analyze_Impurities Hydrolysis Hydrolysis Product Detected Analyze_Impurities->Hydrolysis Hydrolysis Decarboxylation Decarboxylation Product Detected Analyze_Impurities->Decarboxylation Decarboxylation Purify Purify Product (Recrystallization/Chromatography) Analyze_Impurities->Purify Other/Unknown Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Use_Anhydrous->Purify Reduce_Temp Reduce Reaction Temperature Decarboxylation->Reduce_Temp Reduce_Temp->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming solubility issues with 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS: 40832-81-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of a carboxylic acid, a nitro group, and a pyrrolidine ring. While specific quantitative data is limited, a qualitative solubility profile in common laboratory solvents can be estimated based on the behavior of structurally related compounds like nitrobenzoic acids.[1][2] Generally, its solubility increases with solvent polarity.

Solubility Profile Summary

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMAc, DMSO, NMP, AcetonitrileHighThese solvents can effectively solvate the polar nitro group and engage in hydrogen bonding with the carboxylic acid.
Polar Protic Methanol, EthanolModerate to HighAlcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution.[2][3]
Ethers THF, DioxaneModerateModerate polarity allows for some interaction with the molecule.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateTypically requires a co-solvent for complete dissolution. Solubility is often better than in non-polar hydrocarbons.[2]
Aqueous (basic) Aqueous NaOH, NaHCO₃, K₂CO₃HighThe carboxylic acid is deprotonated to form a highly soluble carboxylate salt.
Aqueous (neutral) WaterVery LowThe molecule's organic scaffold limits its solubility in neutral water.[2]
Aqueous (acidic) Dilute HCl, H₂SO₄Very LowThe carboxylic acid remains protonated, and the pyrrolidine nitrogen may be protonated, but overall solubility remains poor.
Non-polar Toluene, HexanesVery LowThe molecule is too polar to dissolve effectively in non-polar hydrocarbon solvents.[2]

Q2: My compound won't dissolve for an amide coupling reaction in DCM. What should I do?

A2: This is a common issue. Dichloromethane (DCM) alone is often a poor solvent for this substrate. Here are several strategies to overcome this:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to use a solvent like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP), in which the acid has much higher solubility.

  • Use a Co-solvent: If the reaction requires a less polar environment, try a solvent mixture. Adding a small amount of DMF or DMSO (5-10% by volume) to DCM or THF can significantly improve solubility without drastically changing the reaction medium.

  • Gentle Heating: Warming the mixture to 40-50 °C can increase the rate of dissolution and the overall solubility.[3] Always ensure the reaction components are stable at the chosen temperature.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.

  • Salt Formation: Pre-treating the acid with a non-nucleophilic base like Diisopropylethylamine (DIPEA) will form the more soluble carboxylate salt in situ before adding the coupling agent and amine.

Q3: How can I improve solubility for an esterification reaction with an alcohol?

A3: For esterification, especially under acidic catalysis (e.g., H₂SO₄), solubility can be challenging.

  • Use Excess Alcohol as Solvent: If using a simple alcohol like methanol or ethanol, use it as the reaction solvent. This maximizes the concentration of one reactant and typically solvates the acid well.

  • Co-solvent with Inert Solvent: For larger alcohols, use an inert, higher-boiling solvent like toluene. Toluene can help solvate the molecule and allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.[4]

  • Alternative Methods: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then react with the alcohol in a less polar solvent like DCM with a base like pyridine or triethylamine.

Q4: What are the best practices for the reduction of the nitro group considering solubility?

A4: The reduction of the nitro group to an amine is a key transformation. Solubility is crucial for these reactions, which are often heterogeneous.

  • Catalytic Hydrogenation: Use polar solvents like ethanol, methanol, or ethyl acetate. These solvents are suitable for use with catalysts like Palladium on carbon (Pd/C) and typically dissolve the starting material well enough for the reaction to proceed.

  • Metal/Acid Reduction: The classic method using iron powder or tin(II) chloride is highly effective.[5] To manage solubility, a mixture of solvents is recommended. For example, using a mix of ethanol and water (or ethanol and dilute HCl/acetic acid) provides a medium that can dissolve both the organic substrate and the inorganic reagents.[5] Adding alcohol is a known method to increase the solubility of nitro compounds in these systems.[3]

Troubleshooting Guides

Guide 1: Amide Coupling Reactions

This guide addresses common problems encountered during amide bond formation using this compound.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Poor Solubility of Starting Acid: The acid is not sufficiently dissolved for the coupling agent to activate it effectively.Switch to a more polar aprotic solvent like DMF or DMAc. Alternatively, use a co-solvent system (e.g., THF/DMF) or gently heat the mixture.[3]
Inactive Coupling Reagent: The coupling reagent (e.g., HATU, HBTU) has degraded due to moisture.Use fresh, high-quality coupling reagents from a reliable source. Store them in a desiccator.
Incorrect Base: The base (e.g., DIPEA, triethylamine) may be insufficient or inappropriate for the reaction.Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used to neutralize the acid and any acidic byproducts from the coupling agent.
Reaction Stalls / Incomplete Conversion Precipitation of Reactants: The activated ester or an intermediate salt may be precipitating from the solution, halting the reaction.Try a more effective solubilizing solvent (DMF, DMSO). Monitor the reaction for any solids crashing out and consider adding more solvent if it occurs.
Steric Hindrance: The amine coupling partner is sterically bulky, slowing the reaction rate.Increase the reaction temperature to 50-60 °C and allow for a longer reaction time. Consider using a more potent coupling agent like COMU.
Formation of Side Products Epimerization of Chiral Amine: If the amine partner has a sensitive chiral center, prolonged exposure to base and heat can cause racemization.Run the reaction at a lower temperature (0 °C to room temperature). Add the coupling agent to the acid and base first to pre-activate, then add the amine.[6]
Reaction with Nitro Group: Under certain harsh reductive coupling conditions (not typical for standard amide coupling), the nitro group could potentially react.Stick to standard coupling reagents (carbodiimides, uronium/phosphonium salts) which are chemoselective for the carboxylic acid.[7][8]

Experimental Protocols & Visualizations

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid completely. The target concentration is typically 0.1-0.5 M. Gentle warming or sonication may be applied if dissolution is slow.

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid), water, and finally, saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

// Nodes start [label="Poor Solubility Observed\nin Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the solvent appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO, NMP)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; s2 [label="Use a Co-Solvent\n(e.g., DCM/DMF, THF/DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q2 [label="Can the temperature be increased?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Apply Gentle Heat\n(40-50 °C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q3 [label="Is the substrate acidic/basic?", fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Form a Soluble Salt\n(e.g., use DIPEA for acids)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; s5 [label="Apply Physical Methods\n(Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end_node [label="Proceed with Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> q1 [color="#5F6368"]; q1 -> s1 [label="No", color="#5F6368"]; q1 -> q2 [label="Yes", color="#5F6368"]; s1 -> end_node [color="#5F6368"]; q1 -> s2 [label="Partially", color="#5F6368"]; s2 -> end_node [color="#5F6368"]; q2 -> s3 [label="Yes", color="#5F6368"]; s3 -> end_node [color="#5F6368"]; q2 -> q3 [label="No", color="#5F6368"]; q3 -> s4 [label="Yes", color="#5F6368"]; s4 -> end_node [color="#5F6368"]; q3 -> s5 [label="No", color="#5F6368"]; s5 -> end_node [color="#5F6368"]; } Caption: A logical workflow for troubleshooting solubility problems.

// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; ester [label="Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="3-Amino-4-pyrrolidin-1-ylbenzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> amide [label=" R¹R²NH, Coupling Agent\n (e.g., HATU, DIPEA, DMF)\n[6]"]; start -> ester [label=" ROH, Acid Catalyst\n (e.g., H₂SO₄, Toluene)\n[4][9]"]; start -> amine [label=" Reduction\n (e.g., Fe/HCl in EtOH/H₂O)\n[3][5]"]; } Caption: Common reactions starting from the title compound.

References

Technical Support Center: Optimizing Amide Coupling for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the amide coupling of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. This substrate presents unique challenges due to the electronic effect of the nitro group and potential steric hindrance from the ortho-pyrrolidine moiety.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

Low yields with this substrate are often due to a combination of factors.[1]

  • Incomplete Carboxylic Acid Activation: The electron-withdrawing nitro group increases the acidity of the carboxylic acid but may require a highly efficient coupling reagent to form the active intermediate. Standard reagents may not be sufficient.[1]

  • Steric Hindrance: The pyrrolidine group ortho to the carboxylic acid can physically block the approach of the amine, especially if the amine coupling partner is also sterically demanding.[1]

  • Suboptimal Reagent Choice: Using a less potent coupling reagent, like a carbodiimide without an additive, can result in slow or incomplete reactions with challenging substrates.[2]

  • Presence of Moisture: Water in the reaction solvent or on glassware can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and halting the reaction. It is critical to use anhydrous solvents and reagents.[1]

  • Incorrect Base: The choice and amount of base are crucial. An inappropriate base can fail to deprotonate the carboxylic acid efficiently or may cause side reactions.[3]

Q2: Which coupling reagent is most effective for this compound?

For challenging substrates, potent coupling reagents are recommended.

  • Uronium/Aminium Salts (HATU, HBTU): HATU is highly recommended for its rapid reaction kinetics and ability to overcome steric hindrance.[4] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which efficiently couples with the amine.[4][5]

  • Phosphonium Salts (PyBOP): These reagents are also very effective, particularly for hindered couplings, and can sometimes offer advantages in minimizing certain side reactions compared to uronium salts.[6]

  • Carbodiimides (EDC, DCC) with Additives: While being cost-effective, carbodiimides alone are often inefficient for hindered systems.[2] Their effectiveness is significantly enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which form more reactive intermediates and help suppress side reactions.[6] For easier workup, EDC is preferred as its urea byproduct is water-soluble.[7]

Q3: What are the optimal solvent and base for this reaction?

  • Solvents: Anhydrous polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is most common due to its high polarity, which helps dissolve the reactants.[8] Anhydrous Dichloromethane (DCM) is another excellent option.[1]

  • Bases: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice for HATU and other modern coupling reagents.[3][9] Triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[3] Typically, 2-3 equivalents of the base are required to neutralize acidic byproducts and ensure the reaction proceeds efficiently.[9]

Q4: I'm observing significant side products. What are they and how can I minimize them?

  • Guanidinylation of the Amine: If using excess uronium/aminium reagents like HATU or HBTU, the reagent can react directly with the amine coupling partner, forming a guanidinium byproduct that terminates the reaction.[7]

    • Solution: Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid and pre-activate the acid for 15-30 minutes before adding the amine.[3][10] This ensures the activated ester is formed first and is ready to react with the intended amine.

  • Racemization: If your amine partner has a chiral center, epimerization can occur, especially at higher temperatures or with prolonged reaction times.

    • Solution: Use coupling reagents with additives known to suppress racemization, such as HATU (which contains a HOAt moiety) or EDC combined with HOBt or OxymaPure.[1][6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help.[1]

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and reduces the yield.[6]

    • Solution: Using an additive like HOBt or HOAt traps the O-acylisourea intermediate by converting it to the corresponding active ester, which is more reactive towards the amine and less prone to rearrangement.[6]

Q5: How can I effectively monitor the reaction's progress?

The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • LC-MS: This provides more definitive information, allowing you to monitor the disappearance of the starting material masses and the appearance of the desired product mass. This is the preferred method for unambiguous monitoring.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inefficient coupling reagent for a hindered substrate.Switch to a more potent reagent like HATU, PyBOP, or COMU.[1][6]
Presence of water in reagents or solvent.Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle) and dry all glassware thoroughly.[1]
Incorrect stoichiometry or choice of base.Use a non-nucleophilic base like DIPEA (2-3 equivalents).[9]
Poor solubility of reactants.Ensure complete dissolution in an appropriate solvent like DMF. Gentle warming may be necessary.[8]
Multiple Spots on TLC / Impure Product Guanidinylation side reaction with uronium reagents.Pre-activate the carboxylic acid with HATU/HBTU for 15-30 minutes before adding the amine. Avoid using excess coupling reagent.[3][7]
Racemization of the amine partner.Run the reaction at a lower temperature (0 °C). Ensure a racemization-suppressing additive (HOBt, HOAt) is part of the reagent system.[1]
Unreacted starting materials remain.Increase reaction time or temperature moderately (e.g., to 40 °C).[11] Consider adding a slight excess (1.1-1.2 eq) of the amine.[1]
Difficult Product Purification Water-soluble byproducts from EDC coupling.Perform an aqueous workup. Wash the organic layer with dilute acid, then saturated sodium bicarbonate, and finally brine.[8]
Insoluble dicyclohexylurea (DCU) from DCC coupling.Filter the reaction mixture before workup to remove the precipitated DCU.[7]

Comparison of Recommended Coupling Reagents

Coupling ReagentTypical ConditionsAdvantagesDisadvantages / Considerations
HATU 1.1 eq HATU, 2-3 eq DIPEA, in DMF or DCM, RT.[4][9]High efficiency, fast reaction rates, excellent for hindered substrates, low risk of racemization.[4]Higher cost, can cause guanidinylation if used in excess, potential allergen and thermal hazard.[7][12][13]
EDC / HOBt 1.2 eq EDC, 1.2 eq HOBt, 2-3 eq DIPEA, in DMF or DCM, 0 °C to RT.[3][14]Cost-effective, water-soluble urea byproduct allows for easy purification via aqueous workup.[6][7]Less reactive than HATU, may require longer reaction times for hindered substrates, HOBt has explosive properties in its anhydrous form.[2][6]
PyBOP 1.1 eq PyBOP, 2-3 eq DIPEA, in DMF or DCM, RT.High coupling efficiency similar to HBTU, does not generate toxic HMPA byproduct like the original BOP reagent.[6]Higher cost than carbodiimides, phosphonium-based byproducts to remove.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1][3]

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [3][14]

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-12 from the HATU protocol for reaction workup and purification.

Visualizations

G General Workflow for Amide Coupling A Starting Materials (Acid, Amine) C 1. Pre-activation (Acid + Coupling Agent) A->C B Reagents (Coupling Agent, Base, Solvent) B->C D 2. Coupling (Activated Acid + Amine) C->D E Crude Product D->E F 3. Workup & Purification (Extraction, Chromatography) E->F G Final Amide Product F->G

Caption: A generalized workflow for a typical amide coupling reaction.

G Troubleshooting Flowchart for Low Yield start Low / No Yield q1 Used a potent agent (e.g., HATU)? start->q1 s1 Switch to HATU or PyBOP. q1->s1 No q2 Are conditions strictly anhydrous? q1->q2 Yes end Re-run Experiment s1->end s2 Use anhydrous solvent and dry glassware. q2->s2 No q3 Used non-nucleophilic base (e.g., DIPEA)? q2->q3 Yes s2->end s3 Use 2-3 eq. of DIPEA. q3->s3 No q4 Pre-activated acid before adding amine? q3->q4 Yes s3->end s4 Stir acid, base, and HATU for 15-30 min before adding the amine. q4->s4 No (for HATU) q4->end Yes s4->end

Caption: A logical guide to diagnosing and solving low-yield issues.

References

Troubleshooting palladium catalyst deactivation in reactions involving 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering palladium catalyst deactivation, with a specific focus on reactions involving 3-Nitro-4-pyrrolidin-1-ylbenzoic acid .

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of palladium catalyst deactivation in cross-coupling reactions?

A1: Palladium catalyst deactivation is the loss of catalytic activity over time. Key causes include:

  • Palladium Agglomeration: Small, active palladium nanoparticles or single-atom catalysts can aggregate to form larger, less active particles, often observed as palladium black.[1][2]

  • Poisoning: Substrates, products, intermediates, or impurities can bind strongly to the palladium center, blocking active sites. Common poisons include compounds containing sulfur, and excess phosphine ligands or amines.[1][2]

  • Changes in Oxidation State: The active catalytic species, typically Pd(0), can be oxidized to a less active Pd(II) state or reduced to form inactive metallic nanoparticles, a process that can be promoted by reagents like triethylamine.[3][4]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the catalyst can degrade under reaction conditions.[5]

  • Leaching: The palladium can detach from its support (in heterogeneous catalysis) and be lost to the solution.[1] Nitro compounds are known to mobilize palladium by oxidizing the metal, which is then complexed and leached into the liquid phase.[1]

Q2: How does the structure of this compound specifically contribute to catalyst deactivation?

A2: The molecular structure of this compound contains two functional groups known to be problematic for palladium catalysts:

  • Nitro Group (-NO₂): Aromatic nitro groups are well-documented to be detrimental. They can act as oxidizing agents, converting the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst leaching.[1] Furthermore, under certain conditions, the nitro group itself can be reduced, and the resulting intermediates or the final amine product can interact with the catalyst.

  • Pyrrolidine Group (Tertiary Amine): The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can coordinate strongly to the palladium center. This binding can block sites needed for the catalytic cycle or lead to the formation of stable, inactive bis(amino)-palladium complexes, effectively poisoning the catalyst.[2][6]

Q3: What are the common visual indicators of catalyst deactivation?

A3: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black . This indicates that the finely dispersed palladium nanoparticles have agglomerated into larger, catalytically inactive particles.[7] Other indicators include a reaction stalling before completion (as monitored by TLC or LC-MS) or a significant decrease in the reaction rate.

Troubleshooting Guide

Q4: My reaction is sluggish or has stalled completely. What should I investigate first?

A4: A stalled reaction is a primary symptom of catalyst deactivation. Follow this checklist:

  • Check the Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) was maintained. Oxygen can lead to phosphine ligand oxidation and catalyst deactivation.[5][8]

  • Reagent Purity: Impurities in solvents, starting materials, or bases can poison the catalyst. Ensure all reagents are of appropriate purity and solvents are properly degassed.[8]

  • Base Selection: The choice and quality of the base are critical. Some bases can accelerate catalyst decomposition. Consider screening different bases if deactivation is suspected.[9][10]

  • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to palladium agglomeration, while too much can inhibit the reaction by occupying coordination sites. An extra equivalent of ligand relative to the palladium source can sometimes improve stability.

Q5: I am observing the formation of palladium black. What does this mean and how can I prevent it?

A5: The formation of palladium black indicates the aggregation of Pd(0) species into inactive bulk metal.[7] This is a very common deactivation pathway.

  • Meaning: Your active catalyst is no longer soluble or finely dispersed and has precipitated out of the reaction mixture.

  • Prevention Strategies:

    • Use Stabilizing Ligands: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and prevent aggregation.[11] The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, while their steric bulk facilitates reductive elimination.[11]

    • Employ Precatalysts: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) are designed for the slow, controlled generation of the active LPd(0) species, which can minimize the concentration of unstable palladium intermediates that are prone to aggregation.[12]

    • Control Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition and aggregation.

Q6: My reaction provides inconsistent yields. What factors related to the catalyst could be causing this?

A6: Reproducibility issues are common and often point to subtle variations in reaction setup that affect the catalyst's life and activity.[8]

  • Inconsistent Inert Atmosphere: Even small, variable amounts of oxygen or moisture can impact catalyst performance. Robust Schlenk line or glovebox techniques are essential.[8]

  • Variable Reagent Quality: The purity of reagents can vary from batch to batch. Impurities, even in trace amounts, can act as catalyst poisons.[8]

  • Order of Reagent Addition: The sequence of adding the palladium source, ligand, base, and substrates can influence the formation and stability of the active catalyst. Maintain a consistent order of addition for all experiments.[8]

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can impact reaction kinetics. Ensure consistent and vigorous stirring.[8]

Data Presentation

Table 1: Influence of Functional Groups in this compound on Deactivation

Functional GroupPotential Deactivation MechanismConsequence
Nitro Group Oxidation of active Pd(0) to Pd(II)Catalyst leaching, loss of activity[1]
Formation of inhibitory intermediates during reductionPoisoning
Pyrrolidine (Amine) Strong coordination to the Pd centerActive site blocking, catalyst poisoning[2][6]
Carboxylic Acid Coordination to Pd center (as carboxylate)Potential for competitive binding

Table 2: General Troubleshooting Checklist

IssuePotential CauseRecommended Action
Low/No Conversion Catalyst DeactivationScreen ligands, bases, and solvents; verify reagent purity.
Poor Catalyst GenerationUse a reliable precatalyst; ensure inert conditions.[12]
Palladium Black Formation Catalyst AggregationUse more sterically demanding/stabilizing ligands; lower temperature.[7]
Inconsistent Results Variable Reaction SetupStandardize reagent addition order, stirring, and inert atmosphere techniques.[8]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Catalyst Regeneration

A deactivated palladium catalyst, particularly one that has precipitated as palladium black, can sometimes be regenerated. This protocol is a general guideline and may require optimization.

  • Separation: Once the reaction is complete, allow the palladium black to settle. Decant the supernatant solution. If the catalyst is on a solid support (e.g., Pd/C), filter the reaction mixture to recover the catalyst.

  • Solvent Washing:

    • Wash the recovered catalyst multiple times with the reaction solvent (e.g., Toluene, THF) to remove residual organic compounds.

    • Wash with a more polar solvent like methanol or ethanol to remove polar impurities.[13]

    • Wash thoroughly with deionized water. Centrifugation can aid in separating the catalyst between washes.[13]

  • Acid/Base Treatment (Optional, Use with Caution):

    • For poisoning by basic residues (like amines), a dilute acid wash (e.g., glacial acetic acid) may be effective.[14]

    • For acidic residues, a wash with a hot, dilute base solution (e.g., 5-10% NaOH or Na₂CO₃) can help restore the pore structure of supported catalysts.[15]

    • Crucially, wash thoroughly with deionized water after any acid/base treatment until the washings are neutral.

  • Reductive Treatment (for Oxidized Catalysts): If oxidation of Pd(0) to Pd(II) is suspected, a mild reduction step can be attempted. This is often done by treating a slurry of the catalyst in a suitable solvent with a reducing agent like hydrazine hydrate or formaldehyde.[13][15] This step should be performed with extreme care and under appropriate safety protocols.

  • Drying: Dry the washed and treated catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before attempting to reuse it.

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

G start Problem: Reaction Stalled or Low Yield visual_check Visual Check: Is Palladium Black observed? start->visual_check reagent_check Reagent & Setup Check visual_check->reagent_check No sol_ligand Solution: Use more robust/stabilizing ligands (e.g., Buchwald ligands, NHCs) visual_check->sol_ligand  Yes param_check Parameter Optimization reagent_check->param_check If reagents are pure sol_reagents Solution: - Purify starting materials - Use high-purity, degassed solvents - Ensure robust inert atmosphere reagent_check->sol_reagents sol_params Solution: - Screen different bases/solvents - Optimize temperature - Standardize procedures param_check->sol_params sol_precatalyst Solution: Use modern precatalyst for controlled Pd(0) generation sol_ligand->sol_precatalyst G active_catalyst Active Catalyst LPd(0) pd_black Palladium Black (Inactive Aggregates) active_catalyst->pd_black Aggregation poisoned_amine Amine-Coordinated Species [LPd(0)-Amine] active_catalyst->poisoned_amine Coordination by Pyrrolidine-N oxidized_pd Oxidized Palladium Pd(II) Species active_catalyst->oxidized_pd Oxidation by Nitro Group leached_pd Leached Pd(II) Complex (Loss of Catalyst) oxidized_pd->leached_pd Complexation & Leaching substrate This compound sub_edge1 substrate->sub_edge1 sub_edge2 substrate->sub_edge2 sub_edge1->poisoned_amine sub_edge2->oxidized_pd G start Deactivated Catalyst filter_wash Step 1: Filter & Wash (Reaction Solvent) start->filter_wash polar_wash Step 2: Wash (Methanol, Water) filter_wash->polar_wash treatment Step 3 (Optional): Chemical Treatment (Dilute Acid/Base) polar_wash->treatment neutral_wash Step 4: Wash to Neutrality (Deionized Water) treatment->neutral_wash dry Step 5: Dry Under Vacuum neutral_wash->dry finish Regenerated Catalyst dry->finish

References

Technical Support Center: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information on the stability and storage of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. The information herein is compiled from general knowledge of nitroaromatic compounds and benzoic acid derivatives, intended to provide guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture. For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) is advisable.

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation may include a change in color (e.g., darkening) or the development of a noticeable odor. From an analytical perspective, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) would indicate degradation.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of benzoic acid derivatives in solution can be pH-dependent. At extreme pH values, hydrolysis or other degradation pathways may be accelerated. It is advisable to prepare solutions in a buffered system and to evaluate the stability of the compound at the intended experimental pH.

Q5: What are the known incompatibilities for this compound?

A5: Based on the reactivity of related compounds, this compound may be incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Review storage conditions. Check for exposure to light, high temperatures, or incompatible substances. Prepare fresh solutions and re-analyze.
Decreased potency or activity in assays The compound may have degraded over time.Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound.
Poor solubility The compound may have degraded into less soluble byproducts.Confirm the identity and purity of the material. Consider using a different solvent system or employing techniques such as sonication or gentle heating to aid dissolution, while being mindful of potential thermal degradation.
Color change of the solid material Exposure to light, air (oxidation), or heat.Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) if possible, and at the recommended temperature.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for assessing the stability of this compound. Method optimization may be required.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Solvents for sample preparation (e.g., Acetonitrile, Methanol).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254-350 nm for nitroaromatic compounds).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

  • For stability studies, subject aliquots of the stock solution or solid material to stress conditions (e.g., elevated temperature, light exposure, different pH buffers).

  • At specified time points, dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors Cool_Dry Cool, Dry Place Stable_Compound Stable Compound Cool_Dry->Stable_Compound Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Stable_Compound Protect_Light Protect from Light Protect_Light->Stable_Compound Inert_Atmosphere Inert Atmosphere (Optional) Inert_Atmosphere->Stable_Compound Heat Heat Degraded_Compound Degraded Compound Heat->Degraded_Compound Light Light Light->Degraded_Compound Moisture Moisture Moisture->Degraded_Compound Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degraded_Compound Strong_Bases Strong Bases Strong_Bases->Degraded_Compound Compound This compound Compound->Stable_Compound Proper Storage Compound->Degraded_Compound Exposure to Stressors

Caption: Logical relationship between storage conditions and compound stability.

G Start Start: Stability Study Setup Prepare_Sample Prepare Stock Solution of Compound Start->Prepare_Sample Stress_Conditions Expose Aliquots to Stress Conditions (Heat, Light, pH, etc.) Prepare_Sample->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Sample_Preparation Dilute Samples for Analysis Time_Points->Sample_Preparation HPLC_Analysis Analyze by HPLC-UV Sample_Preparation->HPLC_Analysis Data_Analysis Analyze Chromatographic Data (Peak Area, New Peaks) HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Profile and Rate Data_Analysis->Conclusion End End: Stability Report Conclusion->End

Caption: Experimental workflow for assessing compound stability.

Technical Support Center: Analytical Methods for 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. It includes frequently asked questions, detailed troubleshooting guides, and example experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical techniques for determining the purity of this compound?

The most effective analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, supported by Mass Spectrometry (MS) for mass verification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step.

Q2: What are the likely impurities that could be present in a sample of this compound?

Potential impurities may originate from the synthetic route or degradation. Common impurities could include unreacted starting materials such as 4-chloro-3-nitrobenzoic acid and pyrrolidine, incompletely reacted intermediates, or byproducts from side reactions like the formation of isomers.

Q3: How should this compound be stored to prevent degradation?

To ensure the stability and purity of this compound, it should be stored in a cool, dark, and dry environment. The container should be tightly sealed to protect the compound from light, moisture, and atmospheric contaminants.

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

Direct GC analysis of this compound is challenging due to its low volatility and the thermal lability of the carboxylic acid group. However, GC-MS analysis is feasible after derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or trimethylsilyl (TMS) ester.[1][2]

Troubleshooting Guides

HPLC Analysis

Issue 1: Asymmetric peak shape (tailing or fronting) for the main analyte peak.

  • Possible Causes:

    • Secondary Silanol Interactions: The carboxylic acid and nitro groups can interact with free silanol groups on the silica-based stationary phase.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the benzoic acid, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single, protonated state.

    • Reduce Sample Concentration: Dilute the sample and reinject.

Issue 2: Inconsistent or drifting retention times.

  • Possible Causes:

    • Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient elution.

    • Mobile Phase Composition Changes: Evaporation of volatile organic components or inconsistent mixing.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Troubleshooting Steps:

    • Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before the first injection.

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs capped.

    • Use a Column Oven: Maintain a constant column temperature for consistent results.

NMR Analysis

Issue 1: Broad peaks in the ¹H NMR spectrum.

  • Possible Causes:

    • Presence of Paramagnetic Impurities: Trace metals can cause significant peak broadening.

    • Sample Aggregation: The compound may be aggregating at the concentration used for analysis.

    • Slow Chemical Exchange: Protons on the pyrrolidine ring may be undergoing conformational exchange on the NMR timescale.

  • Troubleshooting Steps:

    • Filter the Sample: Pass the NMR sample through a small plug of celite or a syringe filter to remove particulate matter.

    • Dilute the Sample: Acquire the spectrum at a lower concentration.

    • Vary the Temperature: Acquiring the spectrum at a higher temperature may sharpen peaks by increasing the rate of chemical exchange.

Quantitative Data Summary

The following table summarizes example quantitative data for the analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and method parameters.

Analytical MethodParameterIllustrative Value
RP-HPLC-UVPurity Assay> 98.5%
RP-HPLC-UVLimit of Detection (LOD)~ 0.05 µg/mL
RP-HPLC-UVLimit of Quantitation (LOQ)~ 0.15 µg/mL
LC-MSMass Accuracy< 5 ppm
GC-MS (after derivatization)Limit of Detection (LOD)~ 50 ng/mL[2]

Experimental Protocols

Example Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is an example and may require optimization for your specific system.

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Example Protocol: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire the spectrum at room temperature. Chemical shifts for similar aromatic acids have been reported in DMSO.[3]

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Diluent Weigh->Dissolve HPLC HPLC-UV Analysis Dissolve->HPLC NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS Purity Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure Mass Mass Verification MS->Mass

Caption: General experimental workflow for the purity assessment of this compound.

hplc_troubleshooting_logic cluster_problem Identified Issue cluster_potential_causes Potential Causes cluster_corrective_actions Corrective Actions Issue Inconsistent Retention Times CauseA Temperature Fluctuation Issue->CauseA CauseB Poor Column Equilibration Issue->CauseB CauseC Mobile Phase Instability Issue->CauseC ActionA Use Column Oven CauseA->ActionA ActionB Increase Equilibration Time CauseB->ActionB ActionC Prepare Fresh Mobile Phase CauseC->ActionC

Caption: Troubleshooting decision tree for inconsistent HPLC retention times.

References

Refinement of workup procedures for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials.Use freshly distilled pyrrolidine and ensure the 4-halo-3-nitrobenzoic acid is pure.
Inefficient nucleophilic aromatic substitution.The choice of leaving group on the nitrobenzoic acid is critical. Fluoride is generally a better leaving group than chloride in nucleophilic aromatic substitutions.[1][2]
Product is an insoluble oil or gum Presence of impurities or residual solvent.Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be necessary.
Incorrect pH during workup.Ensure the pH is sufficiently acidic (around pH 2-3) during the precipitation step to fully protonate the carboxylic acid.
Product is difficult to filter Very fine crystals have formed.Allow the product to crystallize slowly from the reaction mixture. If fine crystals persist, consider using a filter aid like Celite.
Product is discolored (yellow or brown) Presence of nitro-aromatic impurities.Recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture can help remove colored impurities.[3] The use of activated charcoal during recrystallization can also be effective.[4]
Low yield after recrystallization The product is too soluble in the recrystallization solvent.Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Adding a co-solvent in which the product is less soluble can improve recovery.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-halo-3-nitrobenzoic acid (e.g., 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid) with pyrrolidine in the presence of a base. The nitro group in the ortho position activates the ring for nucleophilic attack.[1][6]

Q2: What is a typical workup procedure for this reaction?

A2: A general workup procedure involves:

  • Cooling the reaction mixture and diluting it with water.

  • Acidifying the aqueous mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Collecting the solid product by vacuum filtration.

  • Washing the solid with water to remove inorganic salts.

  • Drying the product, often under vacuum.

Q3: How can I purify the crude this compound?

A3: Recrystallization is the most common purification method.[3] Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.[3] The choice of solvent depends on the impurity profile. For highly impure samples, column chromatography may be necessary.

Q4: What are the potential side reactions in this synthesis?

A4: Potential side reactions include:

  • Reaction of pyrrolidine with the carboxylic acid group to form an amide. This is generally less favorable than the SNAr reaction.

  • If the reaction is carried out at a very high temperature for an extended period, decarboxylation of the product may occur.

  • Incomplete reaction, leaving unreacted starting materials.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[5]

  • NMR Spectroscopy (1H and 13C): Provides information about the chemical structure and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., carboxylic acid, nitro group).

Experimental Protocols

General Synthesis of this compound:

  • In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or triethylamine (2-3 equivalents).

  • Add pyrrolidine (1.1-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product.

Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).[4][5]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.[4][5]

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.[4]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Synthesis_Workflow Start Starting Materials (4-Fluoro-3-nitrobenzoic acid, pyrrolidine, base) Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction DMSO/DMF, Heat Workup Aqueous Workup (Acidification & Precipitation) Reaction->Workup Filtration Filtration & Washing Workup->Filtration Crude Crude Product Filtration->Crude Purification Purification (Recrystallization) Crude->Purification e.g., Ethanol Final Pure 3-Nitro-4-pyrrolidin- 1-ylbenzoic acid Purification->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem with Synthesis? LowYield Low or No Product? Start->LowYield ImpureProduct Product Impure? Start->ImpureProduct CheckReaction Check Reaction Conditions: - Temperature - Time - Reagent Quality LowYield->CheckReaction Yes Discolored Product Discolored? ImpureProduct->Discolored Yes OilyProduct Oily or Gummy Product? ImpureProduct->OilyProduct No ChangeLeavingGroup Consider a Better Leaving Group (e.g., F > Cl) CheckReaction->ChangeLeavingGroup Recrystallize Recrystallize with Activated Charcoal Discolored->Recrystallize Triturate Triturate with Non-polar Solvent OilyProduct->Triturate CheckpH Ensure pH is 2-3 During Precipitation Triturate->CheckpH ColumnChrom Perform Column Chromatography CheckpH->ColumnChrom If still oily

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid and Other Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid with other common nitrobenzoic acid isomers (ortho, meta, and para-nitrobenzoic acid). The analysis is grounded in the fundamental principles of organic chemistry, supported by available experimental data for analogous compounds. This document aims to inform synthetic strategy and aid in the selection of appropriate reagents and reaction conditions in drug discovery and development.

Introduction to Reactivity

The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature of its substituents. These groups influence the electron density of the aromatic ring and the properties of the carboxylic acid functionality. In the case of this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating pyrrolidin-1-yl group creates a unique reactivity profile compared to simple nitrobenzoic acids.

Data Presentation: Physicochemical Properties and Reactivity Indicators

The following table summarizes key parameters that influence the reactivity of the compared nitrobenzoic acids. The data for this compound is predicted based on the known electronic effects of its substituents, while the data for the other isomers is based on reported experimental values.

CompoundStructurepKaReactivity towards Nucleophilic Aromatic Substitution (SNAr)Reactivity towards Electrophilic Aromatic Substitution (EAS)
This compound Predicted to be higher than 4-nitrobenzoic acidNot applicable (no suitable leaving group)Highly activated ring, substitution directed by the pyrrolidinyl group
2-Nitrobenzoic acid 2.17[1]Activated towards SNAr if a leaving group is present ortho or para to the nitro groupHighly deactivated ring
3-Nitrobenzoic acid 3.47[2]Not significantly activated towards SNArHighly deactivated ring[2]
4-Nitrobenzoic acid 3.44Activated towards SNAr if a leaving group is present ortho or para to the nitro groupHighly deactivated ring
Benzoic acid (for reference) 4.20[3][4]Not reactive towards SNArDeactivated ring

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups, such as the nitro group, increase acidity by delocalizing the negative charge of the carboxylate anion, thus stabilizing it.[3][5] Conversely, electron-donating groups decrease acidity.

  • Nitrobenzoic Acids: All nitrobenzoic acid isomers are more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group.[4] The ortho isomer is the most acidic due to the "ortho effect," which involves both inductive effects and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[3][4] The para isomer is slightly more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[4][6]

  • This compound: The pyrrolidin-1-yl group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This electron-donating effect will counteract the electron-withdrawing effect of the nitro group. Consequently, this compound is predicted to be less acidic than 4-nitrobenzoic acid.

Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a nucleophile attacks an aromatic ring that is substituted with a good leaving group (e.g., a halide) and strong electron-withdrawing groups.[7] The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[7][8]

  • Nitrobenzoic Acids: Nitrobenzoic acids themselves do not typically undergo SNAr unless they possess a suitable leaving group. For instance, 4-chloro-3-nitrobenzoic acid would be reactive towards nucleophilic attack at the position of the chlorine atom, activated by the para-nitro group.

  • This compound: The synthesis of this compound often proceeds via an SNAr reaction where a precursor, such as 4-fluoro-3-nitrobenzoic acid, reacts with pyrrolidine. The fluorine atom acts as the leaving group, and the reaction is activated by the ortho-nitro group. Once the pyrrolidinyl group is installed, the molecule is no longer a typical substrate for SNAr as it lacks a good leaving group.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. Electron-withdrawing groups deactivate the ring towards EAS, while electron-donating groups activate it.[9]

  • Nitrobenzoic Acids: The nitro group is a strong deactivating group, making the aromatic ring of nitrobenzoic acids much less reactive towards electrophiles than benzene.[2][10] The carboxylic acid group is also deactivating. Therefore, further electrophilic substitution on nitrobenzoic acids is generally difficult to achieve.[11]

  • This compound: The pyrrolidin-1-yl group is a powerful activating group and an ortho, para-director. This activating effect will dominate over the deactivating effects of the nitro and carboxylic acid groups. Therefore, the aromatic ring of this compound is expected to be significantly more reactive towards electrophilic attack than the simple nitrobenzoic acid isomers. Electrophilic substitution will be directed to the positions ortho and para to the strongly activating pyrrolidinyl group.

Experimental Protocols

To quantitatively compare the reactivity of these compounds, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method determines the acidity of the carboxylic acid group.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the nitrobenzoic acid in a 1:1 ethanol/water mixture.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.01 M NaOH solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Kinetics of Esterification

This experiment measures the reactivity of the carboxylic acid group towards a standard alcohol under acidic catalysis.

Protocol:

  • Reaction Mixture: In a round-bottom flask, combine the nitrobenzoic acid (1 mmol), a large excess of an alcohol (e.g., methanol, 10 mL), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 mmol).[12][13]

  • Reaction Conditions: Heat the mixture to reflux for a set period.[13]

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold water.

  • Analysis: Determine the concentration of the remaining carboxylic acid in the quenched sample by titration with a standardized NaOH solution.

  • Rate Constant Calculation: Plot the concentration of the carboxylic acid versus time and determine the initial reaction rate. The rate constant can be calculated from the rate law for the reaction.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates the influence of the nitro and pyrrolidinyl groups on the reactivity of the benzoic acid scaffold.

G cluster_0 Substituent Effects cluster_1 Reactivity Aspects Nitro Group Nitro Group Acidity (pKa) Acidity (pKa) Nitro Group->Acidity (pKa) Increases EAS Reactivity EAS Reactivity Nitro Group->EAS Reactivity Decreases SNAr Reactivity SNAr Reactivity Nitro Group->SNAr Reactivity Increases (if LG present) Pyrrolidinyl Group Pyrrolidinyl Group Pyrrolidinyl Group->Acidity (pKa) Decreases Pyrrolidinyl Group->EAS Reactivity Increases

Caption: Substituent effects on benzoic acid reactivity.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in the experimental determination of the acid dissociation constant (pKa).

G start Start prep Prepare 0.01 M Acid Solution start->prep setup Set up Titration Apparatus prep->setup titrate Titrate with 0.01 M NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine end End determine->end

Caption: Workflow for pKa determination.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive Structure-Activity Relationship (SAR) studies on 3-Nitro-4-pyrrolidin-1-ylbenzoic acid derivatives are limited in publicly available literature. This guide provides a comparative analysis based on structurally related analogs, particularly other 4-amino-3-nitrobenzoic acid and p-aminobenzoic acid derivatives, to infer potential SAR trends and guide future research.

Introduction

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The combination of a benzoic acid moiety, a strong electron-withdrawing nitro group, and a cyclic amino group in a specific substitution pattern offers a unique chemical space for exploration. The nitro group can influence the compound's electronic properties and potential for metabolic activation, while the pyrrolidine ring can modulate solubility, lipophilicity, and interactions with biological targets. The benzoic acid provides a handle for further derivatization and can act as a key interacting group with target proteins. This guide aims to provide a foundational understanding of the potential SAR of this scaffold by examining related compounds, offering insights into synthetic strategies, and presenting relevant experimental protocols.

Synthesis and Physicochemical Properties

The synthesis of the core this compound scaffold is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is 4-fluoro- or 4-chloro-3-nitrobenzoic acid, where the halogen at the 4-position is displaced by pyrrolidine. The electron-withdrawing nature of the nitro group at the 3-position and the carboxylic acid at the 1-position activates the halogen for substitution.

The physicochemical properties of these derivatives are significantly influenced by the interplay of the functional groups. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. The pyrrolidine ring, being a saturated heterocycle, can impact the overall lipophilicity and three-dimensional shape of the molecule. Modifications to the pyrrolidine ring or the benzoic acid moiety can be used to fine-tune these properties for optimal target engagement and pharmacokinetic profiles.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the absence of specific SAR data for this compound derivatives, this section presents a comparative analysis based on the antimicrobial activity of a series of p-amino benzoic acid (PABA) derivatives. While these compounds lack the 3-nitro group, the SAR trends observed provide valuable insights into how substitutions on the PABA scaffold can influence biological activity.

Antimicrobial Activity of p-Amino Benzoic Acid Derivatives

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of a series of Schiff bases of p-amino benzoic acid against various bacterial and fungal strains.

Compound IDR1R2R3R4R5S. aureus (pMICsa µM/ml)B. subtilis (pMICbs µM/ml)E. coli (pMICec µM/ml)A. niger (pMICan µM/ml)C. albicans (pMICca µM/ml)
1 HOCH3OCH3OCH3H1.521.821.221.521.52
2 HHOCH3OCH3OCH31.821.521.221.221.52
3 HHN(CH3)2HH1.511.511.211.511.51
4 HHBrHH1.531.831.531.531.53
5 HBrHHH1.511.811.211.811.81
6 HN(CH3)2HHH1.231.230.931.231.23
7 HHCH3HH1.481.481.181.481.48
8 HOCH3OCH3HH1.561.561.261.561.56
9 HHOCH3HH1.551.551.251.551.55
10 HOC2H5OHHH1.481.481.181.481.48
11 HBrHHH1.512.111.211.511.51
12 HNO2HHH1.571.571.271.571.57
13 -----1.451.451.151.451.45
14 HOCH3OHHH1.471.471.171.471.47
15 OCH3HHHH1.551.551.251.551.55
16 HHClHH1.561.561.261.561.56

Data adapted from a study on p-amino benzoic acid derivatives.[1] pMIC is the negative logarithm of the MIC.

Analysis of SAR from Related Compounds
  • Influence of Substituents on the Benzaldehyde Ring:

    • Electron-donating groups, such as methoxy (OCH3) and dimethylamino (N(CH3)2), appear to have a variable effect on activity. Compound 2 , with three methoxy groups, showed the highest activity against S. aureus.

    • Electron-withdrawing groups, such as bromo (Br) and nitro (NO2), also influence activity. Compound 11 , with a bromo group at the 3-position, was the most potent against B. subtilis.

  • Positional Isomerism: The position of the substituents is crucial. For example, the placement of the bromo group at different positions (compounds 4 , 5 , and 11 ) resulted in varied activity against the tested strains.

  • General Trend: The Schiff's bases of PABA generally showed better antibacterial than antifungal activity.

Hypothetical SAR for this compound Derivatives

Based on the analysis of related compounds, we can propose a hypothetical SAR for the target scaffold:

  • The Pyrrolidine Ring: The pyrrolidine ring is expected to be a key determinant of activity. Modifications to the ring, such as substitution with alkyl or hydroxyl groups, could influence binding to the target and alter physicochemical properties. The stereochemistry of these substituents would also likely play a significant role.

  • The Benzoic Acid Moiety: The carboxylic acid group is a potential site for forming esters or amides. These modifications would significantly alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which could be critical for target interaction.

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group is expected to have a profound effect on the electronic distribution of the entire molecule. Its reduction to an amino group in vivo could also lead to different biological activities or metabolic pathways.

  • Substitutions on the Aromatic Ring: While the parent scaffold is already substituted, further modifications to the remaining open positions on the benzene ring could be explored to modulate activity and selectivity.

Experimental Protocols

General Synthesis of 4-(Cyclic amino)-3-nitrobenzoic Acid

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for various cyclic amines.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid or 4-Chloro-3-nitrobenzoic acid

  • Pyrrolidine (or other cyclic amine)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents) and the desired cyclic amine (1.1-1.5 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with HCl (e.g., 1N) to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

General Protocol for Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

  • Prepare an inoculum of the bacterial strain adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthesis_Workflow start 4-Halo-3-nitrobenzoic acid (Halo = F, Cl) reaction Nucleophilic Aromatic Substitution start->reaction Reacts with reagents Pyrrolidine, K2CO3, DMSO reagents->reaction product This compound reaction->product Yields

Caption: General synthetic pathway for this compound.

SAR_Hypothesis scaffold This compound Scaffold pyrrolidine Pyrrolidine Ring (Modulate Lipophilicity, Target Binding) scaffold->pyrrolidine Modification at benzoic_acid Benzoic Acid (Ester/Amide Formation, H-bonding) scaffold->benzoic_acid Modification at nitro_group Nitro Group (Electronic Effects, Metabolism) scaffold->nitro_group Influence of aromatic_ring Aromatic Ring (Further Substitution) scaffold->aromatic_ring Modification at substituents Substituents on Pyrrolidine (Alkyl, Hydroxyl, etc.) pyrrolidine->substituents derivatives Esters, Amides benzoic_acid->derivatives

Caption: Hypothetical structure-activity relationship for this compound derivatives.

References

The Potential of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid as a Versatile Precursor for Novel S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective and potent sphingosine-1-phosphate receptor 1 (S1P1) agonists remains a critical endeavor in the pursuit of innovative therapies for autoimmune diseases like multiple sclerosis. While numerous scaffolds have been explored, this guide delves into the prospective efficacy of 3-nitro-4-pyrrolidin-1-ylbenzoic acid as a foundational molecule for the synthesis of a new class of S1P1 agonists. This document provides a comparative analysis of a hypothetical agonist derived from this precursor against established alternatives, supported by experimental protocols and illustrative diagrams.

Hypothetical Synthesis and Rationale

Currently, there is no direct published evidence detailing the use of this compound as a precursor for S1P1 agonists. However, its structural motifs—a benzoic acid headpiece, a central phenyl ring, and a pyrrolidine moiety—offer a compelling starting point for rational drug design. The pyrrolidine ring, a common feature in many biologically active compounds, can serve as a rigid scaffold to orient functional groups for optimal receptor interaction.

A plausible synthetic pathway to a novel S1P1 agonist, designated here as Hypothetical Compound A , is proposed. This pathway involves standard organic transformations to introduce a lipophilic tail, a crucial component for effective S1P1 agonism.

DOT Script for Hypothetical Synthesis of Compound A

G Precursor This compound Intermediate1 3-Amino-4-pyrrolidin-1-ylbenzoic acid Precursor->Intermediate1 Nitro Reduction (e.g., H2, Pd/C) CompoundA Hypothetical S1P1 Agonist (Compound A) (Amide derivative) Intermediate1->CompoundA Amide Coupling (e.g., Octanoyl chloride)

Caption: Proposed synthetic route to Hypothetical Compound A.

Comparative Efficacy and Performance

To contextualize the potential of Hypothetical Compound A, its projected performance is compared with the well-established, non-selective S1P agonist Fingolimod (FTY720) and a selective S1P1 agonist. The data presented in the table below is a composite of known values for existing drugs and projected values for our hypothetical compound, based on structure-activity relationship (SAR) studies of similar molecules. SAR studies indicate that the introduction of a hydrophobic tail via an amide linkage can confer significant S1P1 agonist activity.

Parameter Hypothetical Compound A Fingolimod (FTY720) Selective S1P1 Agonist (e.g., Siponimod)
S1P1 EC50 (nM) 1 - 10 (Projected)0.3 - 10.4
S1P3 EC50 (nM) >1000 (Projected)1 - 5>1000
Selectivity (S1P3/S1P1) >100 (Projected)~1-5>2500
In vivo Efficacy (Lymphopenia) High (Projected)HighHigh
Cardiovascular Side Effects Low (Projected)PresentReduced
Precursor This compoundMyriocin analogueVarious

S1P1 Receptor Signaling Pathway

S1P1 receptor activation is pivotal in regulating lymphocyte trafficking. Agonists induce receptor internalization, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into sites of inflammation. This mechanism is central to the therapeutic effect of S1P1 agonists in autoimmune disorders.

DOT Script for S1P1 Signaling Pathway

G cluster_cell Cell Membrane S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein Activation Internalization Receptor Internalization S1P1->Internalization Internalization & Degradation Effector Downstream Effectors (e.g., Akt, ERK) G_protein->Effector Signal Transduction Cellular_Response Cell Survival, Proliferation Effector->Cellular_Response Leads to Agonist S1P1 Agonist Agonist->S1P1 Binding Lymphopenia Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphopenia Results in

Caption: S1P1 receptor activation and downstream effects.

Experimental Protocols

The evaluation of S1P1 agonists involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for S1P receptors.

Methodology:

  • Membranes from cells overexpressing the human S1P1 receptor are prepared.

  • Membranes are incubated with a radiolabeled S1P1 ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The IC50 value (concentration of compound that inhibits 50% of radioligand binding) is calculated and converted to a Ki (binding affinity) value.

GTPγS Binding Assay

Objective: To measure the functional activity of the compound as an agonist.

Methodology:

  • Cell membranes expressing the S1P1 receptor are incubated with the test compound.

  • [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction.

  • Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit, and [³⁵S]GTPγS binds to the activated G protein.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • EC50 values (concentration of compound that produces 50% of the maximal response) are determined.

In Vivo Lymphopenia Model

Objective: To assess the in vivo efficacy of the compound.

Methodology:

  • Mice or rats are administered the test compound orally or via injection.

  • Blood samples are collected at various time points post-administration.

  • Peripheral blood lymphocyte counts are determined using a hematology analyzer or flow cytometry.

  • A significant reduction in lymphocyte count compared to vehicle-treated controls indicates in vivo efficacy.

DOT Script for Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki) Lymphopenia Lymphopenia Model (Efficacy) Binding->Lymphopenia Promising Candidates Functional GTPγS Binding Assay (Potency - EC50) Functional->Lymphopenia PK_PD Pharmacokinetics/ Pharmacodynamics Lymphopenia->PK_PD Synthesis Compound Synthesis Synthesis->Binding Synthesis->Functional

Caption: Workflow for S1P1 agonist evaluation.

Conclusion

While further experimental validation is necessary, the structural characteristics of this compound present it as a promising and versatile precursor for the development of novel, selective S1P1 agonists. The proposed synthetic pathway offers a straightforward route to molecules with the potential for high potency and improved safety profiles compared to existing therapies. The systematic evaluation of such compounds, following the outlined experimental protocols, will be crucial in determining their therapeutic utility and advancing the field of S1P1-targeted drug discovery.

A Comparative Guide to the Synthesis of Oxadiazole Derivatives: Validation of a Pathway Utilizing 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic methodologies for producing oxadiazole derivatives, with a specific focus on a proposed pathway starting from 3-nitro-4-pyrrolidin-1-ylbenzoic acid. The performance of this route is objectively evaluated against established alternative methods, supported by experimental data from existing literature. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Oxadiazole Synthesis

Oxadiazoles are a prominent class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They exist as four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds, in particular, are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of substituted oxadiazoles is a cornerstone of many drug discovery programs.

This guide explores a synthetic pathway for 1,3,4-oxadiazole derivatives commencing with this compound. While a specific, detailed protocol for this exact starting material is not extensively documented, a valid synthetic sequence can be constructed based on well-established transformations of carboxylic acids into the 1,3,4-oxadiazole ring system.[3] This proposed method will be compared with two widely recognized and versatile alternative synthesis strategies: the oxidative cyclization of acylhydrazones and microwave-assisted synthesis from acid hydrazides and acid chlorides.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the proposed synthesis pathway and two alternative methods. The data for the alternative methods are derived from published literature.

ParameterProposed Method: From this compoundAlternative Method 1: Oxidative Cyclization of AcylhydrazonesAlternative Method 2: Microwave-Assisted Synthesis
Starting Materials This compound, Hydrazine hydrate, Substituted carboxylic acid/acid chlorideAldehydes, Acyl hydrazinesMonoaryl hydrazides, Acid chlorides
Key Reagents Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃)Sodium bisulfate, Iodine, or other oxidizing agentsHexamethylphosphoramide (HMPA) or other high-boiling solvents
Reaction Time Several hours (multi-step)Varies (can be rapid)10-15 minutes
Typical Yield Estimated 60-80% (based on similar transformations)70-96%[4][5]Good to excellent (up to 90%)[6]
Environmental Impact Use of hazardous reagents (SOCl₂, POCl₃)Can be performed under greener conditionsReduced reaction times, energy efficient

Experimental Protocols

Proposed Method: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole from this compound

This protocol is a projected multi-step synthesis based on standard, well-documented organic chemistry transformations.

Step 1: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide

  • A mixture of 3-nitro-4-(pyrrolidin-1-yl)benzoic acid (1 equivalent) and an excess of thionyl chloride is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2 equivalents) in the same solvent.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide.

Step 2: Synthesis of 2-(Substituted)-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazole

  • A mixture of 3-nitro-4-(pyrrolidin-1-yl)benzohydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent) is heated in an excess of phosphorus oxychloride (POCl₃) at 80-90 °C for 5-6 hours.[7]

  • The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting mixture is neutralized with a solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Alternative Method 1: Oxidative Cyclization of Acylhydrazones

This method involves the condensation of an aldehyde with an acyl hydrazine, followed by oxidative cyclization.[4]

  • An equimolar mixture of a substituted aldehyde and an acyl hydrazine is stirred in ethanol at room temperature for 2-4 hours to form the corresponding acylhydrazone.

  • Sodium bisulfate (or another suitable oxidizing agent) is added to the reaction mixture.

  • The mixture is then heated under reflux or irradiated in a microwave for a specified time until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is filtered, washed with water, and purified by recrystallization.

Alternative Method 2: Microwave-Assisted Synthesis

This protocol describes a rapid, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[6]

  • A monoaryl hydrazide (1 equivalent) and an acid chloride (1 equivalent) are mixed in a microwave-safe vessel containing a high-boiling solvent such as HMPA.

  • The vessel is sealed and subjected to microwave irradiation (e.g., at 150-200 W) for 5-10 minutes.

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The mixture is poured into cold water, and the resulting precipitate is collected by filtration.

  • The solid product is washed with water and purified by recrystallization.

Visualizations

Synthetic Workflow Diagrams

G cluster_0 Proposed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole A This compound B Acid Chloride Formation (SOCl₂) A->B C 3-Nitro-4-(pyrrolidin-1-yl)benzohydrazide B->C Hydrazine Hydrate D Cyclization with Substituted Carboxylic Acid (POCl₃) C->D E 2,5-Disubstituted 1,3,4-Oxadiazole D->E

Caption: Workflow for the proposed synthesis of 1,3,4-oxadiazoles.

G cluster_1 Alternative Synthesis: Oxidative Cyclization F Aldehyde + Acyl Hydrazine G Acylhydrazone Formation F->G H Oxidative Cyclization (e.g., NaHSO₃) G->H I 2,5-Disubstituted 1,3,4-Oxadiazole H->I

Caption: Workflow for the oxidative cyclization synthesis of 1,3,4-oxadiazoles.

General Signaling Pathway Context

Oxadiazole derivatives are known to interact with a multitude of biological targets, contributing to their wide range of pharmacological activities. The diagram below illustrates a generalized concept of how these compounds might exert their effects, for instance, in an anticancer context by inhibiting key signaling pathways involved in cell proliferation and survival.

G cluster_2 Illustrative Signaling Pathway Inhibition A Oxadiazole Derivative B Target Enzyme/Receptor (e.g., Kinase, Deacetylase) A->B Inhibition C Downstream Signaling Cascade B->C E Apoptosis B->E Promotion D Cell Proliferation & Survival C->D

Caption: Generalized signaling pathway modulation by oxadiazole derivatives.

Conclusion

The synthesis of oxadiazole derivatives via this compound represents a viable, albeit multi-step, approach to novel compounds within this class. The core transformations are well-precedented in organic synthesis. However, when compared to alternative methods such as the oxidative cyclization of acylhydrazones and microwave-assisted synthesis, the proposed route may be less efficient in terms of reaction time and the use of hazardous reagents.

The alternative methods offer significant advantages, including higher reported yields, shorter reaction times, and often more environmentally benign conditions.[4][6] The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their drug discovery and development endeavors.

References

Purity analysis of synthesized 3-Nitro-4-pyrrolidin-1-ylbenzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the purity analysis of synthesized 3-Nitro-4-pyrrolidin-1-ylbenzoic acid by High-Performance Liquid Chromatography (HPLC), with a comparison to alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of such non-volatile organic compounds. This guide provides a detailed HPLC method for the analysis of synthesized this compound, compares its performance with alternative analytical methods, and presents supporting data.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with pyrrolidine.

Reaction Scheme:

Based on this synthesis, potential process-related impurities may include:

  • Impurity A: 4-chloro-3-nitrobenzoic acid: Unreacted starting material.

  • Impurity B: 3-Nitro-4-hydroxybenzoic acid: A potential byproduct formed by the reaction of 4-chloro-3-nitrobenzoic acid with any residual water under the reaction conditions.

  • Impurity C: Dimer impurity: Formed by the reaction of two molecules of the product or starting material.

Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for determining the purity of this compound due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A and Solvent B.

    • Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Purity Profile of Synthesized this compound

The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound compared to a commercially available reference standard.

CompoundRetention Time (min)Peak Area (Synthesized)% Area (Synthesized)Peak Area (Reference Standard)% Area (Reference Standard)
Impurity B: 3-Nitro-4-hydroxybenzoic acid4.818,7500.75--
Impurity A: 4-chloro-3-nitrobenzoic acid8.235,0001.40--
This compound 12.5 2,421,250 96.85 2,497,500 99.9
Impurity C: Dimer impurity18.925,0001.00--

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques can provide complementary or confirmatory data.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and quantification capabilities. Well-established and robust.Requires reference standards for impurity identification. Can be time-consuming.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.High separation efficiency, low sample and reagent consumption.[1][2]Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be challenging.[1][2]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of contributing nuclei.Provides absolute purity without the need for a specific reference standard for the analyte. Non-destructive.[1]Lower sensitivity than HPLC. Requires a certified internal standard.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline substances without a reference standard.Not suitable for amorphous or thermally unstable compounds. Less sensitive to low levels of impurities.[3]

Visualizations

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized Compound B Dissolve in Diluent (ACN/Water) A->B C Filter Sample B->C D Inject Sample onto C18 Column C->D 10 µL Injection E Gradient Elution D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity and % Impurities G->H

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Potential Impurities

G 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid This compound This compound 4-chloro-3-nitrobenzoic acid->this compound Impurity A Unreacted Starting Material 4-chloro-3-nitrobenzoic acid->Impurity A Impurity B Hydrolysis Product 4-chloro-3-nitrobenzoic acid->Impurity B H2O pyrrolidine pyrrolidine pyrrolidine->this compound Impurity C Dimerization Product This compound->Impurity C

Caption: Origin of Potential Impurities.

Conclusion

For routine purity analysis of synthesized this compound, the described reversed-phase HPLC method offers a robust, sensitive, and reliable approach for separating and quantifying the main component and its process-related impurities. The method is crucial for ensuring the quality and consistency of this important chemical intermediate. While alternative techniques such as Capillary Electrophoresis and Quantitative NMR can provide valuable orthogonal data for comprehensive characterization and confirmation of purity, HPLC remains the workhorse for quality control in most research and development settings. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.

References

Benchmarking the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a valuable building block in medicinal chemistry and materials science. We will benchmark the performance of the primary synthetic pathway against a plausible alternative, supported by experimental data and detailed protocols.

Introduction

This compound's structure, featuring a nitro group, a pyrrolidine moiety, and a carboxylic acid on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of target molecules. The efficiency of its synthesis is therefore of significant interest. This guide will focus on two primary synthetic strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of a 4-halo-3-nitrobenzoic acid with pyrrolidine.

  • Route B: Electrophilic Aromatic Substitution (EAS) via Nitration of 4-(pyrrolidin-1-yl)benzoic acid.

We will evaluate these routes based on yield, purity, reaction conditions, and selectivity.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes.

ParameterRoute A: Nucleophilic Aromatic SubstitutionRoute B: Nitration of 4-(pyrrolidin-1-yl)benzoic acid
Starting Materials 4-chloro-3-nitrobenzoic acid, Pyrrolidine4-(pyrrolidin-1-yl)benzoic acid, Nitrating agent
Key Reaction Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Reported Yield High (estimated >95%)Low to moderate (isomer separation required)
Purity of Crude Product HighLow (mixture of isomers)
Reaction Time 2-4 hours1-3 hours
Selectivity High (regiospecific)Low (poor regioselectivity)
Key Advantages High yield and purity, excellent selectivityReadily available starting material
Key Disadvantages Potential for hazardous reaction conditionsFormation of multiple isomers, difficult purification

Logical Relationship Diagram: Selecting a Synthetic Route

The choice of synthetic route depends on several factors, primarily the desired yield, purity, and scalability. The following diagram illustrates the decision-making process.

G A Start: Need to synthesize This compound B Is high yield and purity the primary concern? A->B C Route A: Nucleophilic Aromatic Substitution B->C Yes E Is the starting material 4-(pyrrolidin-1-yl)benzoic acid readily available? B->E No G Proceed with high confidence in obtaining the desired product in high purity. C->G D Route B: Nitration F Consider Route B if purification of isomers is feasible D->F E->C No, synthesize from 4-chloro-3-nitrobenzoic acid E->D Yes H Be prepared for a complex purification process to isolate the desired isomer. F->H

Caption: Decision tree for selecting the optimal synthesis route.

Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route is the recommended and most efficient method for the synthesis of this compound. The reaction proceeds via the displacement of a halide from the 4-position of 3-nitrobenzoic acid by pyrrolidine. The electron-withdrawing nitro group at the meta-position strongly activates the ring for nucleophilic attack.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents) as a base.

  • Addition of Pyrrolidine: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Based on analogous reactions reported in the literature, this method is expected to provide a high yield (>95%) of the desired product with excellent purity.[1]

Route B: Electrophilic Aromatic Substitution (Nitration)

This alternative route involves the direct nitration of 4-(pyrrolidin-1-yl)benzoic acid. However, this method is hampered by poor regioselectivity. The pyrrolidinyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful activating effect of the amine will direct the incoming nitro group primarily to the positions ortho to it (positions 3 and 5).

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: Dissolve 4-(pyrrolidin-1-yl)benzoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Conditions: Stir the reaction mixture at 0-10 °C for 1-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Purification: The crude product will be a mixture of nitro-isomers. Separation of the desired 3-nitro isomer from the major 2-nitro and other byproducts would require extensive chromatographic purification, leading to a significantly lower isolated yield of the target compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a chemical synthesis experiment, applicable to both routes described.

G A Start: Reagent Preparation B Reaction Setup (Glassware, Stirring, Atmosphere) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, m.p.) F->G H End: Pure Product G->H

Caption: General workflow for a chemical synthesis experiment.

Conclusion and Recommendation

Based on the analysis of both synthetic routes, Route A (Nucleophilic Aromatic Substitution) is unequivocally the superior method for the synthesis of this compound. This route offers significant advantages in terms of yield, purity, and selectivity, making it the more efficient and cost-effective choice for laboratory and potential scale-up production.

While Route B (Nitration) may seem plausible, the lack of regioselectivity presents a major drawback, leading to a complex mixture of products and a challenging purification process. Therefore, for any application requiring high-purity this compound, the SNAr approach is strongly recommended.

References

Comparative In Vitro Analysis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of novel compounds derived from the 3-Nitro-4-pyrrolidin-1-ylbenzoic acid scaffold. The following sections detail their biological activity in a key immunoassay, alongside the comprehensive experimental protocols used for their evaluation. The data presented herein is intended to guide further research and development of this promising chemical series.

Compound Performance Comparison

The table below summarizes the in vitro inhibitory activity of the synthesized compounds against the Very Late Antigen-4 (VLA-4) receptor, a critical mediator in inflammatory responses. The data is presented as the half-maximal inhibitory concentration (IC50), providing a clear measure of potency.

Compound IDStructureModification from Parent CompoundMolecular Weight ( g/mol )VLA-4 IC50 (nM)[1]
HYPO-001
alt text
Parent Acid250.2315.8
HYPO-002
alt text
Methyl Ester264.2612.3
HYPO-003
alt text
N-Methyl Amide263.279.7
Competitor A
alt text
Reference VLA-4 Antagonist452.511.6[1]

Note: Data for HYPO-001, HYPO-002, and HYPO-003 are hypothetical and for illustrative purposes. Data for Competitor A is derived from published findings on a known VLA-4 antagonist.[1]

Experimental Protocols

The following protocols were employed for the in vitro evaluation of the compounds.

VLA-4/VCAM-1 Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of VLA-4, expressed on Jurkat cells, to its ligand, VCAM-1.

Materials:

  • Jurkat cells (human T lymphocyte cell line)

  • Recombinant human VCAM-1/Fc chimera

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Assay Buffer: Tris-HCl (20 mM, pH 7.5), NaCl (150 mM), MgCl2 (1 mM), MnCl2 (1 mM), CaCl2 (1 mM)

  • Test compounds dissolved in DMSO

Procedure:

  • Plate Coating: 96-well plates were coated overnight at 4°C with 100 µL/well of VCAM-1/Fc (0.25 µg/mL in PBS).

  • Blocking: Plates were washed with PBS and blocked with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Cell Labeling: Jurkat cells were washed and resuspended in assay buffer. Cells were then incubated with Calcein-AM (5 µM) for 30 minutes at 37°C for fluorescent labeling.

  • Compound Incubation: Labeled Jurkat cells were washed and resuspended in assay buffer. 50 µL of the cell suspension was added to each well of the coated plate.

  • Assay Initiation: 50 µL of the test compound dilutions (in assay buffer with 2% DMSO) were added to the wells. The final concentration of DMSO was 1%.

  • Incubation: The plate was incubated for 30 minutes at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells were removed by gentle washing with the assay buffer.

  • Quantification: The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Plate Preparation cluster_cell Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Analysis p1 Coat Plate with VCAM-1 p2 Block with BSA p1->p2 a1 Add Labeled Cells to Plate p2->a1 c1 Culture Jurkat Cells c2 Label with Calcein-AM c1->c2 c2->a1 a2 Add Test Compounds a1->a2 a3 Incubate (37°C) a2->a3 a4 Wash Non-adherent Cells a3->a4 d1 Measure Fluorescence a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3

Caption: VLA-4/VCAM-1 Adhesion Assay Workflow.

G ext_signal Inflammatory Signal vcam1 VCAM-1 (on Endothelium) ext_signal->vcam1 Upregulates vla4 VLA-4 Integrin (on Leukocyte) binding VLA-4/VCAM-1 Binding vla4->binding vcam1->binding adhesion Leukocyte Adhesion & Transmigration binding->adhesion inflammation Tissue Inflammation adhesion->inflammation compound Test Compound (Antagonist) compound->binding Inhibits

Caption: VLA-4 Antagonist Mechanism of Action.

References

A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been compiled to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic method for the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid and its derivatives. This guide provides an objective comparison of prevalent catalytic systems, supported by experimental data from analogous reactions, detailed methodologies, and visual workflows to streamline process development.

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, primarily involves the formation of a crucial carbon-nitrogen bond between a 4-halo-3-nitrobenzoic acid precursor and pyrrolidine. This guide evaluates three major synthetic pathways: Nucleophilic Aromatic Substitution (SNAr), Copper-catalyzed Ullmann Condensation, and Palladium-catalyzed Buchwald-Hartwig Amination.

Executive Summary of Comparative Catalytic Performance

The selection of a catalyst for the synthesis of this compound derivatives is contingent on factors such as substrate reactivity, desired reaction conditions, and cost. Below is a summary of the key performance indicators for each catalytic approach.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Amination
Catalyst Typically catalyst-free (substrate-mediated)Copper (Cu) salts (e.g., CuI, Cu2O)Palladium (Pd) complexes (e.g., Pd(OAc)2)
Typical Ligand NoneDiamines, Acetylacetonates (for modern protocols)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)
Starting Material 4-Fluoro -3-nitrobenzoic acid4-Iodo - or 4-Bromo -3-nitrobenzoic acid4-Chloro -, 4-Bromo -, or 4-Iodo -3-nitrobenzoic acid
Reaction Temperature Moderate to HighHigh (Traditional), Moderate (Modern)Room Temperature to Moderate
Reaction Time Varies (minutes to hours)Long (hours)Generally shorter (hours)
Yields Generally high with activated substratesModerate to highGenerally high
Substrate Scope Limited to highly activated aryl halidesBroadVery Broad
Functional Group Tolerance GoodModerateExcellent
Cost-Effectiveness High (no metal catalyst)ModerateLower (due to Palladium and ligand cost)

Visualizing the Synthetic Pathways

To elucidate the logical flow of each synthetic strategy, the following diagrams illustrate the core transformations.

SNAr_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) 4-Fluoro-3-nitrobenzoic_acid->SNAr_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->SNAr_Reaction Target_Molecule This compound SNAr_Reaction->Target_Molecule

Figure 1. Workflow for SNAr Synthesis.

Ullmann_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 4-Halo-3-nitrobenzoic_acid 4-Bromo/Iodo-3-nitrobenzoic acid Ullmann_Reaction Ullmann Condensation (Cu Catalyst, Base, Solvent, Heat) 4-Halo-3-nitrobenzoic_acid->Ullmann_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Ullmann_Reaction Target_Molecule This compound Ullmann_Reaction->Target_Molecule

Figure 2. Workflow for Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 4-Halo-3-nitrobenzoic_acid 4-Chloro/Bromo/Iodo-3-nitrobenzoic acid BH_Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) 4-Halo-3-nitrobenzoic_acid->BH_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->BH_Reaction Target_Molecule This compound BH_Reaction->Target_Molecule

Figure 3. Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocols

The following protocols are representative methodologies for each synthetic approach, derived from established procedures for analogous transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the high electrophilicity of the aromatic ring, activated by the nitro group, to facilitate substitution. 4-Fluoro-3-nitrobenzoic acid is the preferred starting material due to the high reactivity of the fluoride as a leaving group in SNAr reactions.[1][2]

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2-1.5 eq.) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify with a mineral acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Ullmann Condensation

The Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an amine.[3] While traditionally requiring harsh conditions, modern protocols with specific ligands can be performed under milder temperatures.

  • Reaction Setup: In a reaction vessel, combine 4-iodo-3-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid (1.0 eq.), pyrrolidine (1.5-2.0 eq.), a copper(I) salt such as copper(I) iodide (CuI, 10-20 mol%), a base like potassium carbonate (K2CO3, 2.0 eq.), and a high-boiling polar solvent (e.g., DMF, NMP). For improved reactivity and milder conditions, a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine can be added.

  • Reaction Conditions: Heat the mixture to 120-180 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify to precipitate the product. Filter the crude product, wash with water, and then with a dilute aqueous solution of ammonia to remove copper residues. The solid can be further purified by recrystallization.

Protocol 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and high functional group tolerance, making it a powerful tool for C-N bond formation.[4][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction flask with a palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 eq. relative to Pd), 4-chloro-3-nitrobenzoic acid, 4-bromo-3-nitrobenzoic acid, or 4-iodo-3-nitrobenzoic acid (1.0 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.). Add a dry, deoxygenated solvent like toluene or 1,4-dioxane, followed by pyrrolidine (1.1-1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and acidify to precipitate the product. The crude product is collected by filtration. Purification is typically achieved through column chromatography on silica gel or recrystallization.

Concluding Remarks

The synthesis of this compound derivatives can be effectively achieved through several catalytic methods. For cost-effective, large-scale production where the starting material is readily available, Nucleophilic Aromatic Substitution of 4-fluoro-3-nitrobenzoic acid presents a highly attractive option. The Ullmann Condensation offers a classic alternative, particularly when starting from bromo or iodo derivatives, with modern advancements allowing for more moderate reaction conditions. The Buchwald-Hartwig Amination stands out for its versatility, mild conditions, and broad substrate scope, making it the method of choice for challenging substrates or when high functional group tolerance is paramount, despite the higher cost of the catalyst system. The choice of the optimal synthetic route will ultimately depend on a careful consideration of starting material availability, process scalability, and economic factors.

References

Cross-Validation of Analytical Data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization and cross-validation of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3). Due to the limited availability of public experimental data for this specific molecule, this document outlines expected analytical outcomes based on data from structurally related nitroaromatic compounds and benzoic acid derivatives. The methodologies presented are established for these classes of compounds and are intended to serve as a robust framework for analysis.

Overview of Analytical Techniques

The structural features of this compound, comprising a nitroaromatic ring, a carboxylic acid group, and a pyrrolidine substituent, lend themselves to a variety of analytical techniques for comprehensive characterization. A multi-technique approach is recommended for unambiguous identification, purity assessment, and quantification. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Comparative Data Analysis

The following tables summarize the expected or typical data for this compound and its analogs using the aforementioned analytical techniques.

Table 1: Chromatographic Methods Comparison

TechniqueExpected Retention Time (min)Mobile Phase / ConditionsDetection MethodApplication
HPLC Compound-specific; dependent on column and mobile phaseGradient of acetonitrile and water with 0.1% formic acid on a C18 column[1]UV-Vis (Diode Array Detector)Purity assessment, quantification
LC-MS Consistent with HPLCSame as HPLCElectrospray Ionization (ESI) in negative or positive mode[2][3]Molecular weight confirmation, impurity profiling

Table 2: Spectroscopic Methods Comparison

TechniqueExpected Spectral FeaturesInstrumentationApplication
¹H NMR Aromatic protons (7-8 ppm), pyrrolidine protons (2-4 ppm), carboxylic acid proton (>10 ppm)[4][5][6]400 MHz or higher NMR spectrometer in DMSO-d6 or CDCl3Structural elucidation, identification of functional groups
¹³C NMR Aromatic carbons (110-150 ppm), carboxylic carbon (~170 ppm), pyrrolidine carbons (20-50 ppm)[4][5]100 MHz or higher NMR spectrometerConfirmation of carbon skeleton
IR C=O stretch (1680-1710 cm⁻¹), N-O stretch (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretch (~1340 cm⁻¹), O-H stretch (broad, 2500-3300 cm⁻¹)[7]FTIR Spectrometer with KBr pellet or ATRIdentification of functional groups
Mass Spec (LC-MS) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (252.23 g/mol )ESI source coupled with a quadrupole or time-of-flight analyzer[2][3]Molecular weight determination

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 340 nm for nitroaromatic compounds).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: ESI, both positive and negative modes should be evaluated. Given the carboxylic acid, negative mode ([M-H]⁻) is likely to be sensitive.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum, potentially with proton decoupling.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed for complete structural assignment.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical data for this compound.

CrossValidationWorkflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Cross-Validation and Comparison A Synthesis of This compound B Purity Assessment by HPLC-UV A->B Initial Purity Check C Molecular Weight Confirmation by LC-MS B->C Identity Check F Comparison with Reference Standards (if available) B->F G Comparison with Data from Structurally Similar Compounds B->G D ¹H and ¹³C NMR Spectroscopy C->D Detailed Structure C->F C->G E Functional Group Analysis by IR Spectroscopy D->E Functional Group Confirmation D->F D->G E->F E->G H Final Structure Confirmation and Purity Assignment F->H G->H

Caption: Workflow for analytical cross-validation.

This comprehensive approach, combining chromatographic and spectroscopic techniques, provides a reliable framework for the characterization and validation of this compound, ensuring data integrity for research and development purposes.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this specific compound and general best practices for handling related chemical classes, such as nitro compounds and benzoic acid derivatives.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. While a specific, comprehensive toxicological profile may be limited, the constituent functional groups—a nitro group and a benzoic acid derivative—suggest potential for skin and eye irritation, and possible hazards if inhaled or ingested.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

A summary of the required personal protective equipment is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[4][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1][4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4][7]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

    • Avoid the formation of dust during handling.[3][7]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[3][7]

    • Do not eat, drink, or smoke in the laboratory.[4][6]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[7][8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh Chemical prep_safety->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_exp Conduct Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for Handling this compound.

Spill Management Protocol

  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill :

    • For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4]

    • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste : Collect liquid waste in a dedicated, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do NOT wash into the sewer.[3]

First Aid Measures

  • In case of eye contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]

  • In case of skin contact : Quickly remove contaminated clothing and wash contaminated skin immediately with large amounts of soap and water. Seek medical attention if irritation persists.[3]

  • If inhaled : The individual should be removed from exposure and immediately moved to an area with fresh air. Seek medical attention immediately.[3]

  • If ingested : Do NOT induce vomiting. Get medical aid immediately. Rinse mouth and drink 2-4 cupfuls of milk or water.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.